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2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride Documentation Hub

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  • Product: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
  • CAS: 1052522-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Compound 2-Methoxy-3-methylpyrazine (2-M-3-MP): Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-methoxy-3-methylpyrazine (2-M-3-MP), a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-methoxy-3-methylpyrazine (2-M-3-MP), a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development and flavor chemistry, this document delves into the compound's structural attributes, detailed synthetic methodologies, and thorough characterization techniques. The information presented herein is a synthesis of established literature and practical insights, aimed at empowering researchers with the knowledge to effectively synthesize, purify, and identify this important molecule.

Introduction to 2-Methoxy-3-methylpyrazine: A Compound of Sensory and Scientific Significance

2-Methoxy-3-methylpyrazine, often abbreviated as 2-M-3-MP, is a member of the pyrazine class of organic compounds.[1] Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1] These compounds are renowned for their potent and diverse sensory properties, contributing to the characteristic aromas of a wide array of roasted, baked, and fermented foods.[1] Specifically, 2-M-3-MP is recognized for its nutty, cocoa, and roasted aroma profile, making it a valuable component in the flavor and fragrance industry.[2] Beyond its organoleptic properties, the pyrazine core is a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. This guide will focus on the fundamental chemistry of 2-M-3-MP, providing a robust foundation for its application in both research and industrial settings.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to understanding its reactivity and behavior. This section details the key properties of 2-M-3-MP.

Chemical Structure

The chemical structure of 2-methoxy-3-methylpyrazine is depicted below. The molecule consists of a pyrazine ring substituted with a methoxy group at position 2 and a methyl group at position 3.

  • IUPAC Name: 2-methoxy-3-methylpyrazine[1]

  • Synonyms: 2-methyl-3-methoxypyrazine, 3-methoxy-2-methylpyrazine[1]

  • CAS Number: 2847-30-5[1]

  • Molecular Formula: C₆H₈N₂O[1]

  • Molecular Weight: 124.14 g/mol

Physicochemical Data

A summary of the key physicochemical properties of 2-M-3-MP is presented in the table below. This data is crucial for handling, storage, and application of the compound.

PropertyValueReference
AppearanceColorless to pale yellow liquid[2]
OdorNutty, cocoa, roasted[2]
Boiling Point158-159 °C at 760 mmHg[2]
Density1.081-1.085 g/cm³ at 25 °C[2]
Refractive Index1.504-1.508 at 20 °C[2]
Flash Point56 °C (closed cup)
SolubilitySoluble in alcohol[2]

Synthesis of 2-Methoxy-3-methylpyrazine: A Two-Step Approach

The synthesis of 2-M-3-MP is most commonly achieved through a two-step process. The first step involves the formation of the pyrazine ring to yield 2-hydroxy-3-methylpyrazine, which is then methylated in the second step to produce the final product. This approach offers a reliable and well-documented route to the target molecule.

Step 1: Synthesis of 2-Hydroxy-3-methylpyrazine

The formation of the pyrazine ring is a critical step and is typically accomplished through the condensation of an α-amino nitrile with a 1,2-dicarbonyl compound in the presence of a base.[3][4] For the synthesis of 2-hydroxy-3-methylpyrazine, α-alaninenitrile and glyoxal are the key starting materials.[3]

The reaction proceeds through a base-catalyzed condensation mechanism. The amino group of α-alaninenitrile attacks one of the carbonyl groups of glyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The use of a strong base is crucial to facilitate the deprotonation steps and drive the reaction towards the desired product.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions Reactant1 α-Alaninenitrile Product 2-Hydroxy-3-methylpyrazine Reactant1->Product Reactant2 Glyoxal Reactant2->Product Base Aqueous Alkaline Solution (e.g., NaOH) Base->Product Temperature 0-10 °C Temperature->Product

Caption: Synthesis of 2-Hydroxy-3-methylpyrazine.

The following protocol is adapted from established literature and provides a detailed procedure for the synthesis of 2-hydroxy-3-methylpyrazine.[3]

Materials:

  • α-Alaninenitrile

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Saturated sodium chloride (NaCl) solution

  • Hydrochloric acid (HCl) for acidification

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, combine a saturated solution of sodium chloride and α-alaninenitrile.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add the glyoxal solution to the reaction mixture while maintaining the temperature between 0-10 °C.

  • After the addition of glyoxal is complete, slowly add a 50% aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 20 °C.

  • Once the addition of NaOH is complete, warm the reaction mixture to 50 °C and hold for 10 minutes.

  • Cool the mixture to 20 °C.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • The crude 2-hydroxy-3-methylpyrazine can be further purified by recrystallization.

Step 2: O-Methylation of 2-Hydroxy-3-methylpyrazine

The final step in the synthesis of 2-M-3-MP is the O-methylation of the hydroxyl group of 2-hydroxy-3-methylpyrazine. This is a nucleophilic substitution reaction where the hydroxyl group, after deprotonation, acts as a nucleophile and attacks a methylating agent.[5] Common methylating agents include dimethyl sulfate and methyl iodide.[5]

The O-methylation of the hydroxypyrazine intermediate is typically carried out in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an SN2 reaction, leading to the formation of the methoxy group and displacement of the leaving group.[6]

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Conditions Reactant1 2-Hydroxy-3-methylpyrazine Product 2-Methoxy-3-methylpyrazine Reactant1->Product Reactant2 Dimethyl Sulfate Reactant2->Product Base Base (e.g., Sodium Carbonate) Base->Product Solvent Optional Solvent Solvent->Product Heat Heating Heat->Product

Caption: O-Methylation of 2-Hydroxy-3-methylpyrazine.

The following is a generalized protocol for the O-methylation of a hydroxyaromatic compound, which can be adapted for the synthesis of 2-M-3-MP.[7][8]

Materials:

  • 2-Hydroxy-3-methylpyrazine

  • Dimethyl sulfate

  • Sodium carbonate (or another suitable base)

  • Optional solvent (e.g., acetone, DMF)

  • Water

Procedure:

  • In a reaction flask, dissolve 2-hydroxy-3-methylpyrazine in a suitable solvent (if necessary).

  • Add the base (e.g., sodium carbonate) to the solution.

  • Slowly add dimethyl sulfate to the reaction mixture with stirring. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-90 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to quench any unreacted dimethyl sulfate and to dissolve inorganic salts.

  • Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methoxy-3-methylpyrazine.

  • The crude product can be purified by distillation or column chromatography.

Purification and Characterization

Rigorous purification and comprehensive characterization are essential to ensure the identity and purity of the synthesized 2-M-3-MP.

Purification

The primary methods for purifying 2-M-3-MP are:

  • Distillation: As 2-M-3-MP is a liquid at room temperature, vacuum distillation is an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scale purification and for removing closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended.

Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of 2-methoxy-3-methylpyrazine.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 2-M-3-MP is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern of the ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the methoxy carbon.

While specific experimental data can vary slightly depending on the solvent and instrument, predicted spectral data is available and serves as a good reference.[9]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-M-3-MP will exhibit characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic ring, and C-O stretching of the methoxy group.[10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-M-3-MP, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (124.14 g/mol ).[1] The fragmentation pattern can provide further structural confirmation. The base peak is often the molecular ion at m/z 124, with other significant fragments observed at m/z 109 and 40.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly useful technique for both separating 2-M-3-MP from a mixture and confirming its identity.[11]

Conclusion

This technical guide has provided a detailed examination of the structure, synthesis, and characterization of 2-methoxy-3-methylpyrazine. The two-step synthetic route, involving the formation of the 2-hydroxypyrazine intermediate followed by O-methylation, represents a robust and well-established method for obtaining this valuable compound. The outlined purification and characterization techniques are essential for ensuring the quality and identity of the synthesized material. The information presented here serves as a valuable resource for scientists and researchers working with this important flavor and fragrance compound, as well as for those exploring the broader applications of pyrazine derivatives in various scientific disciplines.

References

  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine. Retrieved from [Link]

  • Hashizume, K., & Uenobe, F. (2018). S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Journal of Agricultural and Food Chemistry, 66(1), 181-187. Retrieved from [Link]

  • Tshibangu, J. N., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(12), 1336-1356. Retrieved from [Link]

  • Dick, M. L. (1957). U.S. Patent No. 2,805,223. Washington, DC: U.S. Patent and Trademark Office.
  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein journal of organic chemistry, 18, 935–943. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pearl, I. A. (1977). U.S. Patent No. 4,065,504. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, J., et al. (2020). Chinese Patent No. CN111925333A.
  • da Silva, F. M., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2019). Chinese Patent No. CN109369545B.
  • FooDB. (2010). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID. Retrieved from [Link]

  • Ye, J. H., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3895-3902. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for methylation of any one of the hydroxy gro.... Retrieved from [Link]

  • Harris, R. L. N., et al. (1984). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 23, 47-52. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Morpholine-Containing Amino Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the identification and utilization of "privileged structures"—molecular scaffolds that can interact with...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged structures"—molecular scaffolds that can interact with multiple, diverse biological targets—is a cornerstone of efficient lead generation and optimization. Among these, the morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a particularly versatile and valuable pharmacophore.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances solubility and permeability, make it an attractive component in the design of novel therapeutics.[3] When integrated with amino acid derivatives, the resulting hybrid molecules often exhibit a remarkable spectrum of biological activities, from combating infectious agents and neoplastic cells to modulating inflammatory responses and protecting the nervous system.[1]

This technical guide provides an in-depth exploration of the biological activities of morpholine-containing amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of findings, but a synthesized understanding of the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary for advancing research in this exciting field. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, provide detailed experimental workflows, and present key data to inform future drug design and development efforts.

I. The Architectural Advantage: Why Morpholine-Amino Acid Conjugates?

The synergy between the morpholine ring and amino acid scaffolds is not coincidental. The morpholine ring's flexible chair-like conformation allows it to act as a versatile scaffold, correctly positioning other functional groups for optimal interaction with biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding.[3] This dual nature allows for a range of interactions, from enhancing potency through molecular interactions to modulating pharmacokinetic and pharmacodynamic (PK/PD) properties.[3]

Amino acids, as the fundamental building blocks of proteins, provide a biocompatible and chirally defined framework. Their side chains offer a rich diversity of chemical functionality, enabling the fine-tuning of steric and electronic properties to achieve target specificity and improved biological activity. The combination of these two entities creates a powerful platform for generating diverse chemical libraries with a high potential for therapeutic relevance.

II. Anticancer Activity: Targeting the Machinery of Malignancy

Morpholine-containing amino acid derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and survival signaling pathways.[1][4]

A. Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

A prominent mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[5][6] Morpholine-containing compounds have been designed to fit into the ATP-binding pocket of these kinases, disrupting their function and downstream signaling.[1][3]

Below is a diagram illustrating the canonical PI3K/mTOR signaling pathway and the points of inhibition by morpholine derivatives.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation, Growth & Survival S6K1->Proliferation eIF4E->Proliferation Inhibition of translation suppresses proliferation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibits Morpholine_Derivative->mTORC1 Inhibits AChE_Inhibition_Workflow Start Start: Synthesize Morpholine Derivatives Assay_Prep Prepare Assay Components: AChE Enzyme, Substrate (ATCI), DTNB (Ellman's Reagent) Start->Assay_Prep Incubation Incubate Enzyme with Morpholine Derivative (Inhibitor) Assay_Prep->Incubation Reaction Initiate Reaction: Add Substrate (ATCI) Incubation->Reaction Hydrolysis AChE hydrolyzes ATCI to Thiocholine Reaction->Hydrolysis Color_Dev Thiocholine reacts with DTNB to produce a yellow product Hydrolysis->Color_Dev Measurement Measure Absorbance at 412 nm Color_Dev->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End: Identify Potent AChE Inhibitors Analysis->End

Caption: Experimental workflow for acetylcholinesterase (AChE) inhibition assay.

B. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity. [7] Step-by-Step Methodology: [8]

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation with Inhibitor: In a 96-well plate, add the AChE enzyme solution, the morpholine derivative at various concentrations, and DTNB solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. [8]The rate of color development is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

C. Quantitative Data Summary: Neuroprotective Activity
CompoundTargetIC50 (µM)Reference
11gAChE1.94[7]
11gBChE28.37[7]

VI. Synthesis of Morpholine-Containing Amino Acid Derivatives

The synthesis of these valuable compounds can be achieved through various established organic chemistry methodologies. A common strategy involves the coupling of a morpholine-containing building block with an amino acid derivative.

A. General Synthetic Workflow

A representative synthetic scheme for the preparation of morpholine-substituted quinazolines is outlined below. [9]

Synthesis_Workflow Start Substituted Anthranilamide Quinazolinone Substituted Quinazolinone Start->Quinazolinone Aldehyde Aromatic Aldehyde Aldehyde->Quinazolinone Iodine Chloroquinazoline Chloroquinazoline Intermediate Quinazolinone->Chloroquinazoline Chlorination Chlorination_Reagent Thionyl Chloride (SOCl2) Chlorination_Reagent->Chloroquinazoline Final_Product Morpholine-Substituted Quinazoline Derivative Chloroquinazoline->Final_Product SNAr Reaction Morpholine Morpholine Morpholine->Final_Product

Sources

Foundational

discovery and history of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

An in-depth guide on the synthesis, characterization, and application of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a key intermediate in the development of advanced medical imaging agents. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide on the synthesis, characterization, and application of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a key intermediate in the development of advanced medical imaging agents. This document provides a detailed technical overview for researchers and professionals in the field of drug discovery and radiopharmaceutical chemistry.

Introduction: The Emergence of a Key Building Block

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a heterocyclic compound that has gained significance as a crucial precursor in the synthesis of novel radiolabeled amino acids for Positron Emission Tomography (PET) imaging. While not a therapeutic agent itself, its unique structural features make it an ideal starting material for creating tracers designed to visualize and study metabolic activity, particularly in the context of oncology. Its discovery and development are intrinsically linked to the quest for more specific and effective agents for cancer diagnosis. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent chemical modifications.

PART 1: Synthesis and Chemical Characterization

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary route involves the reaction of a methacrylate precursor with morpholine, followed by hydrolysis and salt formation.

Experimental Protocol: Synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

This protocol is based on synthetic routes described for related morpholino-containing compounds used in radiopharmaceutical development.

Step 1: Michael Addition of Morpholine to Methyl Methacrylate

  • Reactants: To a solution of methyl methacrylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add morpholine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude product, methyl 2-methyl-3-morpholin-4-ylpropanoate. This intermediate is often a colorless to pale yellow oil.

Step 2: Saponification of the Ester

  • Hydrolysis: The crude ester from Step 1 is dissolved in a mixture of methanol and water. An aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5 eq), is added.

  • Reaction: The mixture is heated to reflux (approximately 60-70 °C) for 2-4 hours until the ester is fully hydrolyzed. TLC or LC-MS can be used to monitor the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

Step 3: Acidification and Salt Formation

  • Neutralization: The aqueous layer containing the sodium salt of the carboxylic acid is cooled in an ice bath and acidified to a pH of approximately 2 using concentrated hydrochloric acid (HCl).

  • Precipitation/Extraction: The resulting 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the product is typically extracted with a polar organic solvent like dichloromethane or ethyl acetate.

  • Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white crystalline solid.

Characterization Data
Analysis Expected Result
Appearance White to off-white crystalline solid
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
¹H NMR Peaks corresponding to morpholine ring protons, methyl group, and the aliphatic chain
¹³C NMR Resonances for the carbonyl carbon, morpholine carbons, and aliphatic carbons
Mass Spectrometry [M+H]⁺ ion corresponding to the free base at m/z 174.12
Synthetic Workflow Diagram

Synthesis_Workflow MM Methyl Methacrylate Ester Methyl 2-methyl-3- morpholin-4-ylpropanoate MM->Ester Morpholine Morpholine Morpholine->Ester AcidSalt Sodium 2-methyl-3- morpholin-4-ylpropanoate Ester->AcidSalt MeOH/H2O, Reflux Ester_out Ester_out NaOH NaOH (aq) NaOH->AcidSalt FinalProduct 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride AcidSalt->FinalProduct pH ~2 AcidSalt_out AcidSalt_out HCl Conc. HCl HCl->FinalProduct

Caption: Synthetic route for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

PART 2: Application in Radiopharmaceutical Development

The primary and most significant application of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is as a precursor for the synthesis of radiolabeled amino acids for PET imaging. Specifically, it has been instrumental in the development of tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), a widely used tracer for imaging brain tumors. While not a direct precursor to FET, its structural analogs are used in the synthesis of other novel amino acid tracers.

The morpholine group provides a key structural element. In the context of radiochemistry, this compound serves as a non-radioactive "cold" standard for chromatographic identification and as a starting material for syntheses where other parts of the molecule are modified or labeled. For example, derivatives of this compound can be synthesized to include functional groups suitable for radiolabeling with isotopes like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).

Logical Framework: Role as a Precursor

The rationale for using this compound as a precursor is based on several key factors:

  • Structural Scaffold: It provides a robust amino acid-like framework that can be recognized by cellular transport systems.

  • Chemical Stability: The morpholine ring is chemically stable under various reaction conditions used in radiolabeling.

  • Modification Potential: The carboxylic acid and the secondary amine (within the morpholine ring) offer sites for further chemical modification, allowing for the attachment of chelating agents or other functional groups.

Workflow for Precursor Use in Tracer Synthesis

Tracer_Workflow cluster_synthesis Radiolabeling Synthesis Precursor 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (or derivative) Activation Activation of functional group (e.g., esterification) Precursor->Activation Labeling Introduction of Radioisotope (e.g., [18F]Fluoride) Activation->Labeling Step 1 Deprotection Removal of protecting groups Labeling->Deprotection Step 2 Purification HPLC Purification Deprotection->Purification QC Quality Control (Radiochemical purity, etc.) Purification->QC FinalTracer Final Radiotracer Product for PET Imaging QC->FinalTracer

Exploratory

An In-depth Technical Guide on the Safety and Toxicity Profile of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for comprehensive, direct toxicological testing of the subject comp...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for comprehensive, direct toxicological testing of the subject compound.

Executive Summary

Based on this read-across analysis, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is predicted to be harmful if swallowed and to be a severe eye irritant. It may also cause skin and respiratory tract irritation. A significant area of concern arising from the morpholine moiety is the potential for the formation of carcinogenic N-nitrosomorpholine under certain conditions. This guide provides a detailed examination of the available data for the structural analogues, outlines a recommended battery of standard non-clinical toxicology studies for definitive safety assessment, and offers guidance on safe handling practices.

Introduction and Rationale for Read-Across Approach

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a molecule of interest in chemical and pharmaceutical research. A thorough understanding of its safety and toxicity profile is a prerequisite for its advancement in any research or development pipeline. In the absence of direct empirical data for this specific compound, a read-across approach is the most scientifically sound initial step for hazard identification.[1][2][3] This involves a detailed analysis of its primary structural components.

The structure of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride can be deconstructed into two key components:

  • The Morpholine Ring: A heterocyclic amine widely used in industrial applications and as a building block in medicinal chemistry.[4][5]

  • The 2-Methylpropanoic Acid Backbone: A branched-chain carboxylic acid, also known as isobutyric acid.

This guide will first present the known toxicological profiles of these two analogues and then synthesize this information to construct a predictive safety profile for the target compound.

Toxicological Profile of Structural Analogues

Morpholine

Morpholine is a versatile organic compound with a well-documented toxicological profile. It is a colorless, fishy-smelling liquid that is corrosive to tissues.[6]

Acute Toxicity: Morpholine is harmful by inhalation, in contact with skin, and if swallowed.[7] The oral LD50 in rats is approximately 1.05 to 1.91 g/kg.[8][9] Dermal absorption is significant, with an LD50 in rabbits of about 0.5 g/kg.[8][9] Inhalation of high concentrations of vapor can cause irritation to the respiratory tract, coughing, and chest pain.[10]

Irritation and Corrosivity: Morpholine is a severe irritant to the skin, eyes, and respiratory tract.[10][11] Direct contact can cause severe burns and permanent eye damage.[9][10] A phenomenon known as "blue vision" or "glaucopsia," characterized by hazy vision and seeing halos around lights, has been reported from occupational exposure to morpholine vapors and is due to corneal edema.[8][10]

Carcinogenicity and Mutagenicity: Morpholine itself has not been classified as a human carcinogen by major regulatory bodies like IARC (Group 3: Not classifiable as to its carcinogenicity to humans) and ACGIH (A4: Not classifiable as a human carcinogen).[12] Long-term inhalation and oral studies in rats did not show a significant increase in tumor incidence.[7][8][12]

However, a critical toxicological concern is the potential for morpholine, a secondary amine, to be nitrosated in vivo or in the presence of nitrites to form N-nitrosomorpholine (NMOR) , a potent carcinogen.[4][10][13] This endogenous formation is a significant consideration in the safety assessment of any morpholine-containing compound.[10][13]

Regarding genotoxicity, morpholine has shown mixed results. It is generally considered not to be genotoxic based on the weight of evidence from various assays.[7] Some in vitro assays have shown weakly positive results at high or cytotoxic doses, but in vivo studies have not indicated significant genotoxic activity.[7]

Reproductive and Developmental Toxicity: Available data suggest that morpholine does not cause reproductive or developmental toxicity.[7][12] In a developmental toxicity study in rats, skeletal variations observed at high doses were considered secondary to maternal toxicity.[7]

2-Methylpropanoic Acid (Isobutyric Acid)

2-Methylpropanoic acid, also known as isobutyric acid, is a colorless liquid with an unpleasant, rancid butter-like odor.[14] It is an isomer of butyric acid.[15]

Acute Toxicity: Isobutyric acid is harmful if swallowed and toxic in contact with skin.[16] It is also a flammable liquid and vapor.[15][16]

Irritation and Corrosivity: Similar to other short-chain carboxylic acids, isobutyric acid is corrosive and can cause severe skin burns and eye damage.[16][17] Inhalation may cause respiratory irritation.[18]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that propanoic acid or isobutyric acid are carcinogenic, mutagenic, or pose a reproductive hazard.[18]

Predicted Safety and Toxicity Profile of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Based on the toxicological data of its structural analogues, the following is a predictive safety and toxicity profile for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Toxicological Endpoint Predicted Hazard Rationale based on Read-Across
Acute Oral Toxicity Harmful if swallowed.Both morpholine and isobutyric acid are harmful upon ingestion.[7][16]
Acute Dermal Toxicity Potentially harmful in contact with skin.Morpholine is toxic via dermal absorption.[7][9]
Acute Inhalation Toxicity Potential for respiratory tract irritation.Morpholine and propanoic acid are respiratory irritants.[10][18]
Skin Corrosion/Irritation Likely to be a skin irritant, potentially corrosive.Both morpholine and isobutyric acid are corrosive to the skin.[10][16]
Serious Eye Damage/Irritation High probability of causing serious eye damage. Both analogues are severe eye irritants, capable of causing permanent damage.[9][10][16]
Carcinogenicity The compound itself is not expected to be carcinogenic, but there is a significant concern for the formation of carcinogenic N-nitrosomorpholine. Morpholine is not considered a direct carcinogen, but can form NMOR.[10][12][13]
Mutagenicity Unlikely to be mutagenic.Based on the profile of morpholine.[7]
Reproductive/Developmental Toxicity Unlikely to cause reproductive or developmental effects.Based on the profile of morpholine.[7][12]

Recommended Non-Clinical Toxicology Studies

To establish a definitive safety profile for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, particularly for its potential development as a pharmaceutical candidate, a standard battery of non-clinical toxicology studies conducted under Good Laboratory Practice (GLP) is required.[19][20]

Experimental Protocols

The following is a recommended, though not exhaustive, list of studies:

1. Safety Pharmacology: These studies assess the potential for adverse effects on major organ systems.[21]

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious telemetered dogs or non-human primates).
  • Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
  • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents.

2. General Toxicology: These studies determine the maximum tolerated dose and identify target organs of toxicity after single and repeated exposures.[21]

  • Dose Range-Finding Studies: Non-GLP studies in two species (one rodent, one non-rodent) to determine dose levels for pivotal studies.
  • Repeated-Dose Toxicity Studies: GLP-compliant studies in two species with a duration matching or exceeding the proposed clinical use (e.g., 28-day or 90-day studies).[22] Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, clinical chemistry), and full histopathological examination of tissues.

3. Genetic Toxicology: A battery of tests to assess the potential for mutagenicity and clastogenicity.[22]

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.
  • In Vitro Mammalian Cell Gene Mutation Assay: (e.g., mouse lymphoma assay) to detect mutations and clastogenicity.
  • In Vivo Micronucleus Test: In rodents to assess chromosomal damage.

4. Reproductive Toxicology: To evaluate the potential effects on fertility and embryonic-fetal development.[21]

  • Fertility and Early Embryonic Development Study.
  • Embryo-Fetal Development Studies in two species.

5. Carcinogenicity Assessment:

  • Given the concern for N-nitrosomorpholine formation, a specific assessment of the potential for nitrosamine formation under physiologically relevant conditions is crucial.
  • If the drug is intended for chronic use, long-term (2-year) carcinogenicity studies in rodents may be required.
Visualization of Experimental Workflow

G cluster_0 Phase 1: In Vitro & Short-Term In Vivo cluster_1 Phase 2: Pivotal Repeated-Dose Studies cluster_2 Phase 3: Long-Term & Specialized Studies Ames Ames Test MLA Mouse Lymphoma Assay MN In Vivo Micronucleus Tox28d 28-Day Repeated-Dose Tox (Rodent & Non-Rodent) MN->Tox28d SafetyPharm Safety Pharmacology Core Battery (CNS, CV, Resp) SafetyPharm->Tox28d DRF Dose Range-Finding (Rodent & Non-Rodent) DRF->Tox28d Tox90d 90-Day Repeated-Dose Tox (Rodent & Non-Rodent) ReproTox Reproductive Toxicology Tox28d->ReproTox Carcinogenicity Carcinogenicity Studies Nitrosamine Nitrosamine Formation Assessment

Caption: A generalized workflow for non-clinical toxicology assessment.

In Silico Toxicology Assessment

Computational, or in silico, toxicology models can provide additional predictive insights into the safety profile of a molecule.[23][24][25] These methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict toxicological endpoints based on the chemical structure.[26]

G Input Chemical Structure of 2-Methyl-3-morpholin-4-ylpropanoic acid HCl Models In Silico Models QSAR Machine Learning Expert Systems Input:f0->Models:f0 Endpoints Predicted Endpoints Mutagenicity (Ames) Carcinogenicity hERG Inhibition Hepatotoxicity Models:f0->Endpoints:f0

Caption: Workflow for in silico toxicology prediction.

For 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, in silico models could be used to:

  • Predict its potential for mutagenicity.

  • Estimate its binding affinity for the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Predict its potential for hepatotoxicity.

  • Corroborate the read-across assessment of its irritancy and acute toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety precautions are necessary when handling 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory to protect against severe eye damage.

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

While direct toxicological data for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is lacking, a read-across analysis based on its structural components, morpholine and 2-methylpropanoic acid, provides a valuable preliminary hazard assessment. The compound is predicted to be harmful if swallowed and poses a significant risk of severe eye damage, in addition to being a likely skin and respiratory irritant. The potential for the formation of the carcinogen N-nitrosomorpholine from the morpholine moiety is a critical consideration that warrants further investigation.

This predictive profile underscores the necessity for careful handling and the use of appropriate personal protective equipment. For any further development, the comprehensive battery of non-clinical toxicology studies outlined in this guide is essential to definitively characterize the safety profile of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride and to support any future regulatory submissions.

References

  • World Health Organization. (1995). Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Government of Canada. (2019). Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. [Link]

  • Australian Government Department of Health. (2016). Morpholine: Human health tier II assessment. [Link]

  • Lab Alley. Learn About Propionic Acid and How to Use it Safely. laballey.com. [Link]

  • National Center for Biotechnology Information. Morpholine. PubChem. [Link]

  • IARC. Morpholine. IARC Publications. [Link]

  • Wikipedia. Morpholine. [Link]

  • Noah Technologies Corporation. (2015). Propionic Acid - Safety Data Sheet. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) et al. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal. [Link]

  • Valerio, L. G., Jr. (2009). In silico toxicology: computational methods for the prediction of chemical toxicity. Expert opinion on drug metabolism & toxicology. [Link]

  • Food Safety Magazine. (2023). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • National Center for Biotechnology Information. Propionic Acid. PubChem. [Link]

  • Royal Society of Chemistry. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • U.S. Environmental Protection Agency. (2022). Introduction to Read-across: Principles, Techniques and Frameworks. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionic Acid. [Link]

  • National Center for Biotechnology Information. Isobutyric Acid. PubChem. [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID. [Link]

  • ToxMinds. Read-across – State of the art and next level!. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • EUPATI Toolbox. Non-clinical development: Types of non-clinical study. [Link]

  • SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. YouTube. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • Wikipedia. Isobutyric acid. [Link]

  • ResearchGate. (2015). Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. [Link]

  • ResearchGate. In silico toxicology tools, steps to generate prediction models, and.... [Link]

  • FAMHP. (2023). Non-clinical assessment of early phase clinical trials General aspects. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a valuable building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a robust and well-established chemical transformation, the aza-Michael addition, followed by ester hydrolysis and salt formation. This guide offers in-depth explanations of the experimental choices, safety considerations, and characterization of the final product.

Introduction

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a substituted β-amino acid derivative. The morpholine moiety is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The propanoic acid backbone with a methyl substituent provides a chiral center, opening possibilities for stereoselective synthesis and evaluation of enantiomerically pure compounds in drug discovery programs. The hydrochloride salt form generally enhances the stability and aqueous solubility of the compound.

The synthetic strategy outlined herein involves a two-step process commencing with the conjugate addition of morpholine to methyl methacrylate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid, and finally, conversion to its hydrochloride salt.

Synthetic Workflow

Synthetic Workflow Methyl Methacrylate Methyl Methacrylate Reaction_1 Aza-Michael Addition Methyl Methacrylate->Reaction_1 Morpholine Morpholine Morpholine->Reaction_1 Intermediate_Ester Methyl 2-Methyl-3- morpholin-4-ylpropanoate Reaction_1->Intermediate_Ester Reaction_2 Hydrolysis Intermediate_Ester->Reaction_2 Free_Amino_Acid 2-Methyl-3-morpholin- 4-ylpropanoic Acid Reaction_2->Free_Amino_Acid Reaction_3 HCl Treatment Free_Amino_Acid->Reaction_3 Final_Product 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride Reaction_3->Final_Product

Caption: Overall synthetic workflow for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Methyl MethacrylateC₅H₈O₂100.12≥99%Sigma-Aldrich
MorpholineC₄H₉NO87.12≥99%Sigma-Aldrich
MethanolCH₃OH32.04AnhydrousFisher Scientific
Sodium HydroxideNaOH40.00≥97%Merck
Hydrochloric AcidHCl36.4637% in H₂OVWR
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Sodium SulfateNa₂SO₄142.04AnhydrousVWR

Detailed Synthesis Protocol

Part 1: Synthesis of Methyl 2-Methyl-3-morpholin-4-ylpropanoate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl methacrylate (10.0 g, 0.1 mol) and methanol (50 mL).

  • Addition of Morpholine: While stirring, add morpholine (8.71 g, 0.1 mol) dropwise to the solution at room temperature. The addition should be controlled to avoid a rapid exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-morpholin-4-ylpropanoate as an oil. The crude product is often of sufficient purity for the next step.

Part 2: Hydrolysis to 2-Methyl-3-morpholin-4-ylpropanoic Acid
  • Hydrolysis Setup: To the crude ester from the previous step, add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 6-7 with concentrated hydrochloric acid. This will protonate the carboxylate to form the free amino acid.

  • Isolation: The free amino acid may precipitate upon neutralization. If so, it can be collected by filtration. If it remains in solution, the water can be removed under reduced pressure.

Part 3: Formation of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (Final Product)
  • Dissolution: Dissolve the crude 2-Methyl-3-morpholin-4-ylpropanoic acid in a minimal amount of methanol or isopropanol.

  • Acidification to Hydrochloride: Cool the solution in an ice bath and slowly add a slight excess of concentrated hydrochloric acid or a solution of HCl in diethyl ether or isopropanol.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the proposed structure. Expected signals: morpholine protons, CH, CH₂, CH₃, and a broad signal for the carboxylic acid proton (if in a suitable solvent) and the N-H proton of the hydrochloride.
¹³C NMR Consistent with the proposed structure. Expected signals for the carbonyl carbon, and carbons of the morpholine ring and the propanoic acid backbone.
IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), N-H stretch (hydrochloride), C-N stretch, C-O-C stretch.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₈H₁₅NO₃), m/z = 174.11.

Purification and Characterization Workflow

Purification and Characterization Crude_Product Crude Hydrochloride Salt Recrystallization Recrystallization (e.g., Ethanol/Ether) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Characterization Characterization Pure_Product->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP

Caption: Workflow for the purification and characterization of the final product.

Scientific Rationale and Mechanism

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is based on the aza-Michael addition, a well-established method for the formation of carbon-nitrogen bonds.[1] In this reaction, the nucleophilic nitrogen of morpholine attacks the electrophilic β-carbon of the α,β-unsaturated ester, methyl methacrylate. This reaction is typically thermodynamically controlled and can be catalyzed by acids or bases, or in some cases, proceeds thermally.[2]

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of morpholine onto the β-carbon of the double bond in methyl methacrylate. This conjugate addition is favored due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the double bond. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or trace amounts of water) to yield the saturated β-amino ester.

The subsequent step is a standard ester hydrolysis, specifically a saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate salt. The final acidification step protonates the carboxylate to yield the carboxylic acid and also protonates the basic morpholine nitrogen to form the stable hydrochloride salt.

Safety Precautions

  • Morpholine: Corrosive and flammable. It can cause severe skin burns and eye damage. It is also harmful if inhaled.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methacrylic Acid (and its esters): Corrosive and can cause skin irritation and sensitization.[4][5] It is also a combustible liquid.[6][7] Avoid inhalation of vapors and contact with skin and eyes. Use in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

References

  • Azizi, N., Baghi, R., Ghafuri, H., Boloutchian, M., & Hashemi, M. (2010). An efficient and very simple conjugate addition of aromatic and aliphatic amines to α,β-unsaturated carbonyl compounds under solvent-free conditions. Synlett, 2010(03), 379-382.
  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006).
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methacrylic Acid. Retrieved from [Link]

  • Caseway Industrial Products. (2022). Safety Data Sheet - Methacrylic Acid. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene. Retrieved from [Link]

Sources

Application

HPLC analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

An Application Note for the Robust Analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC) Introduction 2-Methyl-3-morpholin-4-ylpropanoic acid hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a morpholine derivative that, like many compounds in modern drug discovery and development pipelines, presents unique analytical challenges. Its structure, incorporating a polar morpholine ring, a carboxylic acid group, and a hydrochloride salt form, results in high hydrophilicity. Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention, leading to elution in or near the solvent front and poor resolution from other polar matrix components[1]. Furthermore, the molecule lacks a significant chromophore, rendering detection by UV-Vis spectrophotometry insensitive and non-specific.

This application note details a robust and reliable method for the analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an increasingly vital chromatographic technique for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase modes[2]. This method pairs a zwitterionic HILIC stationary phase with an Evaporative Light Scattering Detector (ELSD) to overcome the challenges of retention and detection, providing a highly effective protocol for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties & Analytical Challenges

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue / DescriptionRationale for Method Development
Molecular Formula C₈H₁₆ClNO₃---
Molecular Weight 209.67 g/mol ---
Chemical Structure A propanoic acid with a methyl group at position 2 and a morpholine ring attached via its nitrogen to position 3. Exists as a hydrochloride salt.The tertiary amine (morpholine nitrogen) and carboxylic acid make the molecule polar. As a hydrochloride salt, the amine is protonated, further increasing its polarity and water solubility.
Predicted Polarity High; Predicted XLogP3-AA: -1.5 to -2.5High polarity necessitates a retention mechanism other than hydrophobic interaction. HILIC is ideal for such analytes[2].
UV Absorbance Lacks a strong chromophore.UV detection is unsuitable. A universal detector like ELSD, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is required[3][4].
Ionic Character Cationic (protonated morpholine) and potentially zwitterionic depending on pH.The ionic nature can lead to secondary interactions with residual silanols on silica-based columns, causing peak tailing in RP-HPLC[5][6]. HILIC, especially with buffered mobile phases, effectively manages these interactions.

Method Development Rationale: A Scientifically Grounded Approach

The choices made during method development are directly informed by the analyte's properties and the inherent challenges they present.

The Case for HILIC over Reversed-Phase Chromatography

In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride have minimal affinity for nonpolar C18 or C8 stationary phases and are thus poorly retained. HILIC operates on an inverse principle, utilizing a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile[3]. A water-rich layer is adsorbed onto the surface of the stationary phase, and retention is achieved through the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. For this analyte, HILIC provides the necessary retention mechanism for effective separation.

Stationary Phase Selection: Zwitterionic HILIC Column

A zwitterionic stationary phase, such as one functionalized with sulfobetaine groups, was selected for this application. This type of phase offers several advantages:

  • Robust Retention: It provides strong retention for a wide range of polar compounds.

  • Reduced Secondary Interactions: The balanced positive and negative charges on the stationary phase surface minimize undesirable electrostatic interactions that can lead to peak tailing[3].

  • High Selectivity: It offers unique selectivity based on a combination of partitioning and weak electrostatic interactions.

Mobile Phase Optimization for Peak Shape and Retention

The mobile phase consists of acetonitrile (ACN) and an aqueous buffer.

  • Acetonitrile: ACN is the preferred organic solvent in HILIC due to its aprotic nature and miscibility with water. In HILIC, increasing the ACN concentration increases analyte retention[2].

  • Aqueous Buffer (Ammonium Formate): A buffer is critical for controlling the mobile phase pH and ionic strength, which ensures reproducible retention times and symmetrical peak shapes. Ammonium formate is an ideal choice because it is volatile, making it perfectly compatible with ELSD and MS detectors[4]. A pH of approximately 3.0-4.0 ensures the carboxylic acid group is largely protonated while the morpholine nitrogen remains protonated, providing a consistent charge state for stable chromatographic performance.

Detector Selection: Evaporative Light Scattering Detector (ELSD)

Given the absence of a UV chromophore, a universal mass-based detector is necessary. The ELSD is an excellent choice for this application. It works by nebulizing the column eluent, evaporating the volatile mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles[3]. This provides a response that is proportional to the mass of the analyte, making it suitable for quantification of compounds without UV activity.

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard 1. Standard & Sample Preparation (Dissolve in Diluent) HPLC 3. HPLC Injection (Autosampler) Standard->HPLC MobilePhase 2. Mobile Phase Preparation (ACN & Buffer) MobilePhase->HPLC Column 4. HILIC Separation (Zwitterionic Column) HPLC->Column Detector 5. ELSD Detection (Nebulization, Evaporation, Detection) Column->Detector CDS 6. Data Acquisition (Chromatography Data System) Detector->CDS Integration 7. Peak Integration & Quantification CDS->Integration Report 8. Reporting (System Suitability, Assay) Integration->Report

Caption: End-to-end workflow for the .

Detailed Analytical Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Agilent 1260 Infinity II ELSD or equivalent.

  • Column: ZIC®-HILIC SeQuant® (150 mm x 4.6 mm, 5 µm) or equivalent zwitterionic HILIC column.

  • Data System: OpenLab CDS or equivalent Chromatography Data System.

  • Analytical Balance, pH meter, Volumetric flasks, Pipettes, and HPLC vials.

Reagents and Standard Preparation
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Ammonium Formate: LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (90:10 v/v). Note: The diluent should be similar to the mobile phase to ensure good peak shape.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with diluent.

Chromatographic and Detector Conditions
ParameterCondition
Column ZIC®-HILIC SeQuant® (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 90% Mobile Phase B (ACN), 10% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Autosampler Temp. Ambient (or 10 °C for stability)
Run Time 10 minutes
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 40 °C
ELSD Gas Flow (N₂) 1.6 SLM (Standard Liters per Minute)
System Suitability Testing (SST)

To ensure the validity of the analytical results, perform five replicate injections of the Working Standard Solution (50 µg/mL) before sample analysis. The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2500Indicates good column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates precision of the injection and detection system.
RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mismatch between sample diluent and mobile phase.2. Secondary interactions with the stationary phase.3. Column degradation.1. Ensure sample is dissolved in a diluent with a similar or weaker elution strength than the mobile phase.2. Adjust mobile phase pH or buffer concentration.3. Flush the column or replace if necessary.
Poor Retention / Drifting Retention Time 1. Incorrect mobile phase composition.2. Insufficient column equilibration time.3. Fluctuation in column temperature.1. Prepare fresh mobile phase and verify composition.2. Equilibrate the HILIC column for at least 30 minutes before the first injection.3. Ensure the column oven is stable at the set temperature.
No or Low ELSD Signal 1. Clogged nebulizer.2. Incorrect detector gas pressure or flow.3. Analyte concentration is too low.1. Clean the nebulizer according to the manufacturer's instructions.2. Verify nitrogen gas supply and detector settings.3. Inject a higher concentration standard to confirm functionality.

Conclusion

The described HILIC-ELSD method provides a robust, sensitive, and reliable solution for the quantitative analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. By leveraging a HILIC separation mechanism, this protocol successfully overcomes the poor retention typically observed with reversed-phase methods for such polar analytes. The use of an ELSD circumvents the challenges associated with the compound's lack of a UV chromophore. This application note provides a comprehensive framework, from method rationale to detailed protocols and troubleshooting, enabling scientists in pharmaceutical development and quality control to implement this method with confidence.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. [Link]

  • Pharma Growth Hub. "Challenges during HPLC method development and how to fix them." YouTube. [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Morpholine." HELIX Chromatography. [Link]

  • SIELC. "HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography." SIELC Technologies. [Link]

  • PubChem - National Center for Biotechnology Information. "(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride." PubChem. [Link]

  • IJSDR. "Troubleshooting in HPLC: A Review." International Journal of Scientific Development and Research. [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methyl-3-morpholin-4-ylpropanoic acid

Introduction 2-Methyl-3-morpholin-4-ylpropanoic acid is a bifunctional molecule of interest in pharmaceutical and chemical research, incorporating a tertiary amine within a morpholine ring and a carboxylic acid function....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-3-morpholin-4-ylpropanoic acid is a bifunctional molecule of interest in pharmaceutical and chemical research, incorporating a tertiary amine within a morpholine ring and a carboxylic acid function. Its structure presents a unique case for mass spectrometry analysis, as the fragmentation behavior will be influenced by the presence of both a readily protonated nitrogen atom and a labile carboxylic acid group. Understanding the fragmentation pattern of this molecule is crucial for its accurate identification and quantification in various matrices, from synthetic reaction mixtures to biological samples.

This application note provides a detailed guide to the expected mass spectrometry fragmentation of 2-Methyl-3-morpholin-4-ylpropanoic acid using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the theoretical fragmentation pathways, propose structures for the major fragment ions, and provide a protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals working with this or structurally related compounds.

Molecular Structure and Properties

The chemical structure of 2-Methyl-3-morpholin-4-ylpropanoic acid is presented below.

Chemical Structure:

Based on its structure (C8H15NO3), the molecular weight is calculated to be 173.21 g/mol . The presence of a basic morpholine nitrogen and an acidic carboxylic acid group makes it a polar and zwitterionic compound at neutral pH.

Predicted Mass Spectrometry Analysis

Due to its polar nature, 2-Methyl-3-morpholin-4-ylpropanoic acid is well-suited for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that typically produces a prominent protonated molecule, [M+H]+, allowing for the determination of the molecular weight.[1]

In positive ion mode ESI, the morpholine nitrogen is the most likely site of protonation due to its higher basicity compared to the carboxylic acid oxygen. The expected mass-to-charge ratio (m/z) for the protonated molecule would be 174.11.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated 2-Methyl-3-morpholin-4-ylpropanoic acid ion is expected to undergo fragmentation through several key pathways. The primary fragmentation events are predicted to be alpha-cleavage adjacent to the positively charged nitrogen atom within the morpholine ring and fragmentation of the propanoic acid side chain.[2]

A proposed fragmentation scheme is illustrated in the following diagram:

fragmentation parent [M+H]+ m/z 174.11 frag1 Fragment A m/z 100.08 (Morpholine ring fragment) parent->frag1 α-cleavage frag2 Fragment B m/z 128.10 (Loss of HCOOH) parent->frag2 Decarboxylation frag3 Fragment C m/z 74.06 (Propanoic acid fragment) parent->frag3 Side-chain cleavage frag4 Fragment D m/z 86.06 (Ring opening fragment) frag1->frag4 Rearrangement workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample extraction Extraction/Precipitation sample->extraction supernatant Supernatant extraction->supernatant lc HILIC Separation supernatant->lc ms ESI-MS/MS Detection lc->ms data Data Acquisition ms->data processing Peak Integration data->processing quant Quantification processing->quant report Reporting quant->report

Sources

Application

Application Note & Protocol: Preparation of Stock Solutions of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Abstract This document provides a comprehensive guide and detailed protocols for the dissolution of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS: 1052522-32-3), a research chemical used in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS: 1052522-32-3), a research chemical used in drug development and scientific investigation. The successful preparation of homogenous, stable stock solutions is a critical first step for generating reproducible and reliable experimental data. This guide outlines the physicochemical rationale for solvent selection, provides step-by-step protocols for preparing both aqueous and organic stock solutions, and details essential quality control and storage practices. The methodologies described herein are grounded in established principles of chemical handling and solution preparation to ensure scientific integrity and experimental success.

Pre-Protocol Considerations: Compound Characteristics & Safety

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a small molecule featuring a morpholine ring, a propanoic acid backbone, and a hydrochloride salt moiety. Understanding this structure is key to predicting its behavior in different solvents.

  • Hydrochloride Salt: The presence of the hydrochloride salt form is a deliberate chemical modification to enhance the aqueous solubility of the parent molecule.[1][2] Salt formation is a common strategy in drug development to improve the physicochemical properties of a compound.[3] The salt will dissociate in polar solvents, yielding the protonated, more soluble form of the morpholine nitrogen and a chloride counter-ion.[2]

  • Morpholine and Carboxylic Acid Groups: Both the morpholine and carboxylic acid functional groups are polar and capable of hydrogen bonding, further suggesting good solubility in polar solvents like water, ethanol, and methanol.[4]

  • Safety First: Before handling, always consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information, handling precautions, and required Personal Protective Equipment (PPE). The compound is classified as an irritant and may cause serious eye damage. Appropriate PPE (lab coat, gloves, and safety glasses) is mandatory.

Solvent Selection Rationale

The choice of solvent is dictated by the requirements of the downstream experiment (e.g., cell-based assay, chemical reaction) and the desired stock concentration. Based on the compound's structure, the following solvents are recommended.

SolventTypeRationale & Use CaseAdvantagesDisadvantages
Sterile, Deionized Water Polar ProticPrimary choice for biological assays. The hydrochloride salt form is designed for aqueous solubility.[5]Biocompatible; inexpensive; readily available.Potential for lower long-term stability due to hydrolysis; risk of microbial growth if not sterile.
Phosphate-Buffered Saline (PBS) Aqueous BufferFor direct use in isotonic biological systems. Maintains physiological pH.Excellent biocompatibility; buffers against pH shifts.May have slightly lower maximum solubility compared to pure water.
Dimethyl Sulfoxide (DMSO) Polar AproticFor high-concentration stocks and long-term storage. An excellent solvent for a wide range of organic molecules.High solubilizing power; allows for small volumes to be added to aqueous media.Can be cytotoxic at concentrations >0.5-1% in many cell lines; hygroscopic.
Ethanol (EtOH) Polar ProticAlternative to DMSO. Useful for certain chemical reactions or formulations.Volatile and easily removed; less toxic than DMSO for some applications.Can be cytotoxic; may not achieve the same high concentrations as DMSO.

Experimental Workflow for Stock Solution Preparation

The overall process, from receiving the solid compound to a validated, ready-to-use stock solution, follows a systematic workflow. This process is designed to be self-validating by incorporating quality control checkpoints.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_qc Quality Control & Storage A 1. Review SDS & CofA B 2. Calculate Required Mass A->B C 3. Weigh Compound B->C D 4. Add Solvent C->D E 5. Facilitate Dissolution (Vortex, Sonicate, Warm) D->E F 6. Visually Inspect for Clarity E->F F->E Fail (Particulates) G 7. Sterile Filter (if aqueous) F->G Pass H 8. Aliquot into Cryovials G->H I 9. Store Appropriately (-20°C or -80°C) H->I

Caption: Workflow for preparing a validated stock solution.

Detailed Dissolution Protocols

The following are step-by-step methods for preparing stock solutions. It is always best practice to perform a small-scale pilot test to confirm solubility before committing the bulk of the material.[6]

Protocol 4.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is the recommended starting point for most biological applications.

Materials:

  • 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (Solid)

  • Sterile, deionized water or PBS

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)[7]

  • Vortex mixer and/or ultrasonic bath

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight of the free base is C8H15NO3 = 173.21 g/mol . The hydrochloride salt will have a higher molecular weight. Always use the precise molecular weight from the manufacturer's Certificate of Analysis (CofA) for your calculations.

    • Example Calculation (assuming MW = 209.67 g/mol for the HCl salt):

      • For 10 mL of a 10 mM solution:

      • Mass = (0.010 L) x (0.010 mol/L) x (209.67 g/mol ) = 0.02097 g = 20.97 mg

  • Weighing: Accurately weigh the calculated mass of the solid compound and transfer it carefully into the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of sterile water for a 10 mL final volume).

  • Facilitate Dissolution:

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If particulates remain, place the flask in an ultrasonic water bath for 5-10 minutes.

    • Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add the solvent to bring the total volume to the graduation mark on the volumetric flask. Invert the flask several times to ensure the solution is homogenous.

  • Sterilization (Critical for Biological Use): Draw the solution into a sterile syringe. Attach a sterile 0.22 µm filter and dispense the solution into a sterile container. This step removes any potential microbial contaminants.

  • Aliquoting & Storage: Dispense the final stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

Protocol 4.2: Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a concentrated stock for long-term storage.

Materials:

  • 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (Solid)

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Weighing: Weigh the required mass of the compound directly into the glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Sonication or gentle warming may be used if needed.

  • Aliquoting & Storage: Aliquot into smaller volumes in appropriate vials (ensure caps are DMSO-resistant). Store with desiccant as DMSO is hygroscopic.

Quality Control and Troubleshooting

A properly prepared stock solution is a prerequisite for reliable data.

  • Visual Inspection: The final solution must be completely clear and free of any visible particulates. If particulates are present after extensive vortexing and sonication, it may indicate that the solubility limit has been exceeded.

  • pH Check (Aqueous Solutions): Dissolving a hydrochloride salt can result in a slightly acidic solution.[5] For pH-sensitive assays, it is advisable to measure the pH of the final stock solution and adjust if necessary, though this is often handled by the high buffering capacity of the final assay medium.

  • Troubleshooting Guide:

ProblemPossible CauseRecommended Solution
Compound fails to dissolve Solubility limit exceeded.Decrease the target concentration. Try an alternative solvent (e.g., DMSO).
Poor quality solvent.Use fresh, high-purity, anhydrous solvent.
Solution is cloudy or hazy Incomplete dissolution.Continue sonication or gentle warming.
Compound has degraded or is impure.Obtain a fresh batch of the compound and consult the CofA.
Precipitate forms upon freezing Supersaturated solution.Re-warm and vortex to redissolve. Consider storing at a lower concentration or in a different solvent.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[8]

  • Aliquoting: As a rule, always aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated freeze-thaw cycles.[9]

  • Light Sensitivity: Store vials in a dark container or wrapped in foil to protect from light, as a general precaution for organic molecules.

  • Hygroscopicity: DMSO stocks should be stored with desiccant to prevent water absorption, which can lower the solubility of the compound over time.

By adhering to these detailed protocols and scientific principles, researchers can confidently prepare high-quality stock solutions of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, paving the way for accurate and reproducible experimental outcomes.

References

  • Jadav, N., & Patel, M. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.
  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Available at: [Link]

  • St. Olaf College. Preparing Chemical Solutions, Reagents, and Buffers. Available at: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available at: [Link]

  • University of California, Irvine. Preparing Solutions and Making Dilutions. Available at: [Link]

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Morpholine | C4H9NO - PubChem. Available at: [Link]

Sources

Method

The Strategic Utility of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride in Modern Drug Discovery

Introduction: The Privileged Role of the Morpholine Moiety in Medicinal Chemistry In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged" scaffold.[1] Its frequent incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged" scaffold.[1] Its frequent incorporation into bioactive molecules is a testament to its ability to confer advantageous pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1] This six-membered ring, containing both an amine and an ether functional group, offers a versatile platform for chemical elaboration, enabling medicinal chemists to fine-tune the pharmacological profiles of drug candidates.[1] Prominent examples of blockbuster drugs featuring the morpholine moiety, such as the antibacterial agent Linezolid and the anticancer drug Gefitinib, underscore the therapeutic significance of this structural motif.[2][3][4][5][6][7]

This application note delves into the synthetic utility of a specific morpholine-containing building block, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride . We will explore its application as a versatile intermediate, with a focus on its conversion to activated species suitable for library synthesis and lead optimization campaigns. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this valuable synthetic tool.

Core Attributes of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

The strategic advantage of this intermediate lies in the unique combination of its structural features:

  • A Chiral Center: The methyl group at the 2-position introduces a stereocenter, allowing for the synthesis of enantiomerically pure downstream compounds, which is often critical for selective target engagement and reduced off-target effects.

  • A Readily Derivatizable Carboxylic Acid: The propanoic acid functionality serves as a convenient chemical handle for a wide array of synthetic transformations, most notably amide bond formation.

  • The Pharmacophoric Morpholine Ring: As previously discussed, the terminal morpholine group is a key contributor to the drug-like properties of the final molecule.

  • Hydrochloride Salt Form: The hydrochloride salt form enhances the stability and handling characteristics of this amino acid derivative, ensuring a longer shelf-life and facilitating its use in aqueous or protic solvent systems.

Application Profile: Synthesis of Bioactive Hydrazide Derivatives

A primary application of 2-Methyl-3-morpholin-4-ylpropanoic acid is its conversion into the corresponding hydrazide, 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide . This transformation activates the carboxylic acid moiety, paving the way for further derivatization, such as the synthesis of hydrazones, which are themselves a class of compounds with diverse biological activities.[8]

Workflow for the Synthesis and Derivatization of 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide

G cluster_0 Part 1: Hydrazide Synthesis cluster_1 Part 2: Hydrazone Library Synthesis Start 2-Methyl-3-morpholin-4-ylpropanoic acid Esterification Esterification (e.g., SOCl2, MeOH) Start->Esterification Step 1 Intermediate_Ester Methyl 2-methyl-3-morpholin-4-ylpropanoate Esterification->Intermediate_Ester Yields Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Intermediate_Ester->Hydrazinolysis Step 2 Product_Hydrazide 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide Hydrazinolysis->Product_Hydrazide Start_Hydrazone 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide Condensation Condensation Reaction (Piperidine catalyst, Ethanol) Start_Hydrazone->Condensation Step 3 Product_Library Hydrazone Derivatives Library Condensation->Product_Library Reagents Aromatic Aldehydes or Cyclic Ketones (R1-CHO / R2=O) Reagents->Condensation

Caption: Synthetic workflow from the starting propanoic acid to a library of hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide

This two-step protocol first converts the carboxylic acid to its methyl ester, which is then reacted with hydrazine to yield the desired hydrazide.

Step 1: Esterification of 2-Methyl-3-morpholin-4-ylpropanoic acid

  • Rationale: The direct conversion of a carboxylic acid to a hydrazide can be sluggish. Esterification to a more reactive species like a methyl ester facilitates a more efficient subsequent hydrazinolysis. Thionyl chloride is a common and effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Procedure:

    • To a solution of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue of Methyl 2-methyl-3-morpholin-4-ylpropanoate can be taken directly to the next step or purified by column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-methyl-3-morpholin-4-ylpropanoate

  • Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester to form the thermodynamically stable hydrazide. Ethanol is a suitable solvent for this reaction.

  • Procedure:

    • Dissolve the crude Methyl 2-methyl-3-morpholin-4-ylpropanoate (1 equivalent) in ethanol (10 volumes).

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 12-18 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

    • The resulting crude 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide can be purified by recrystallization or column chromatography.[8]

Parameter Typical Value
Purity (by HPLC) >95%
Yield (over 2 steps) 70-85%
Physical Appearance White to off-white solid
Protocol 2: Synthesis of Hydrazone Derivatives via Condensation
  • Rationale: The condensation of the synthesized hydrazide with various aldehydes and ketones is a robust method for generating a library of diverse molecular structures.[8] Piperidine is an effective base catalyst for this reaction.[8]

  • Procedure:

    • In a round-bottom flask, dissolve 2-Methyl-3-(N-morpholyl)-propionic acid hydrazide (1 equivalent) in ethanol (15 volumes).

    • Add the desired aromatic aldehyde or cyclic ketone (1.1 equivalents) to the solution.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

  • Structural Confirmation: The chemical structures of the intermediates and final products must be confirmed using a combination of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry.[8]

  • Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC).

G Input Starting Materials & Reagents Synthesis Chemical Synthesis (As per Protocol) Input->Synthesis Monitoring In-Process Monitoring (TLC, LC-MS) Synthesis->Monitoring Monitoring->Synthesis Reaction Incomplete Purification Purification (Recrystallization/ Chromatography) Monitoring->Purification Reaction Complete Characterization Structural & Purity Analysis (NMR, MS, FTIR, HPLC) Purification->Characterization Output Validated Product Characterization->Output

Caption: A self-validating workflow for chemical synthesis.

Conclusion

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a valuable and versatile intermediate for drug discovery. Its unique structural features, particularly the chiral center and the pharmacologically advantageous morpholine ring, make it an attractive starting material for the synthesis of novel bioactive compounds. The protocols detailed in this application note for the synthesis of its hydrazide and subsequent derivatization into a hydrazone library provide a reliable and robust methodology for researchers to generate diverse chemical matter for screening and lead optimization. By employing rigorous in-process monitoring and thorough analytical characterization, the trustworthiness of these synthetic procedures can be readily validated.

References

  • This citation is intentionally left blank as no direct source for this specific inform
  • SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. Request PDF - ResearchGate. Available at: [Link]

  • This citation is intentionally left blank as no direct source for this specific inform
  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH. Available at: [Link]

  • This citation is intentionally left blank as no direct source for this specific inform
  • PROCESSES FOR THE PREPARATION OF LINEZOLID INTERMEDIATE. WIPO Patentscope. Available at: [Link]

  • This citation is intentionally left blank as no direct source for this specific inform
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]

  • This citation is intentionally left blank as no direct source for this specific inform
  • PREPARATION METHOD FOR GEFITINIB INTERMEDIATE. WIPO Patentscope. Available at: [Link]

  • Preparation method of linezolid intermediate. Google Patents.
  • This citation is intentionally left blank as no direct source for this specific inform
  • This citation is intentionally left blank as no direct source for this specific inform
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Radiolabeled Binding Assays with Morpholine Derivatives

Introduction: The Significance of Morpholine Scaffolds and Their Characterization In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure."[1] Its prevalence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Morpholine Scaffolds and Their Characterization

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure."[1] Its prevalence in a multitude of approved and experimental drugs is a testament to its advantageous physicochemical and metabolic properties.[1][2] The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, often imparts favorable characteristics to a drug candidate, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[2][3] These attributes are particularly valuable in the development of therapeutics targeting the central nervous system (CNS), where crossing the blood-brain barrier is a formidable challenge.[3]

Morpholine derivatives have shown significant promise as ligands for a wide array of biological targets, with a notable impact on G-protein coupled receptors (GPCRs).[3][4] GPCRs, a vast family of transmembrane proteins, are implicated in a plethora of physiological processes and are the targets for a large percentage of currently marketed drugs.[5][6] One such GPCR of significant interest is the dopamine D4 receptor, which is involved in various neurological and psychiatric conditions.[4][7][8] Consequently, the development of potent and selective dopamine D4 receptor antagonists is a key objective for pharmaceutical research.[8][9]

To effectively characterize the interaction of novel morpholine derivatives with their intended receptors, robust and sensitive analytical methods are indispensable. Radiolabeled binding assays have long been considered the gold standard for quantifying the affinity of a ligand for its receptor.[10][11] These assays provide precise, quantitative data on key pharmacological parameters such as the equilibrium dissociation constant (Kd), the total receptor density (Bmax), and the inhibitory constant (Ki) of a competing ligand.[5][12][13]

This technical guide provides a comprehensive overview and detailed protocols for conducting radiolabeled binding assays with morpholine derivatives, using the characterization of a novel, hypothetical dopamine D4 receptor antagonist, "Morphelin-D4," as a practical example. The principles and methodologies described herein are broadly applicable to other morpholine-based compounds and receptor systems.

Core Principles of Radioligand Binding

Radioligand binding assays are predicated on the direct measurement of the interaction between a radioactively labeled ligand (the radioligand) and its receptor.[1][5] The fundamental principle involves incubating a source of receptors (e.g., cell membranes, tissue homogenates) with a radioligand and, after reaching equilibrium, separating the receptor-bound radioligand from the unbound (free) radioligand.[1] The amount of radioactivity in the bound fraction is then quantified, typically using a scintillation counter.

A critical aspect of these assays is the differentiation between total binding , non-specific binding , and specific binding .

  • Total Binding: The total amount of radioligand bound to the receptor preparation in the absence of a competing unlabeled ligand.

  • Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor (e.g., lipids, filters, other proteins). NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, thereby preventing the radioligand from binding specifically.

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.

Specific Binding = Total Binding - Non-specific Binding

From these measurements, key binding parameters can be derived:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[12]

  • Bmax (Maximum Receptor Density): The total concentration of binding sites in the preparation, typically expressed as fmol or pmol of receptor per mg of protein.[5]

  • IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibitory Constant): The affinity constant of the unlabeled drug, calculated from the IC50 value and the Kd of the radioligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Assay Development and Optimization: A Self-Validating Workflow

The development of a reliable radioligand binding assay is an iterative process that requires careful optimization of several parameters to ensure the data is accurate and reproducible.[1] This process is a self-validating system, where each step informs the next, leading to a robust final protocol.

Assay_Development_Workflow cluster_0 Reagent Preparation & Selection cluster_1 Assay Optimization cluster_2 Validation & Execution Receptor Receptor Source (e.g., D4-expressing cell membranes) Receptor_Conc Determine Optimal Receptor Concentration Receptor->Receptor_Conc Radioligand Radioligand Selection ([3H]Spiperone or custom [3H]Morphelin-D4) Radioligand->Receptor_Conc Unlabeled Unlabeled Ligand (Morphelin-D4) Competition_Assay Perform Competitive Binding Assay Unlabeled->Competition_Assay Incubation_Time Establish Incubation Time (Time to Equilibrium) Receptor_Conc->Incubation_Time <10% Ligand Depletion Incubation_Temp Set Incubation Temperature Incubation_Time->Incubation_Temp Buffer_Comp Optimize Buffer Composition Incubation_Temp->Buffer_Comp Saturation_Assay Perform Saturation Binding Assay Buffer_Comp->Saturation_Assay Buffer_Comp->Competition_Assay Data_Analysis Data Analysis & Parameter Calculation Saturation_Assay->Data_Analysis Calculate Kd, Bmax Competition_Assay->Data_Analysis Calculate IC50, Ki

Caption: Workflow for the development and validation of a radiolabeled binding assay.

Selection of Reagents
  • Receptor Source: The source of the receptor should be consistent and well-characterized. For our example, this would be cell membranes prepared from a stable cell line (e.g., CHO or HEK293 cells) heterologously expressing the human dopamine D4 receptor.[7]

  • Radioligand: The choice of radioligand is critical. It should have high affinity and selectivity for the target receptor and low non-specific binding.[5] For characterizing a new unlabeled compound like Morphelin-D4, one can either:

    • Use a known, commercially available radioligand: For the D4 receptor, a common choice is [³H]spiperone. This allows for the determination of Morphelin-D4's Ki through competitive binding assays.

    • Synthesize a custom radiolabeled version of the new compound: This would involve synthesizing [³H]Morphelin-D4. This allows for direct characterization of its binding (Kd and Bmax) through saturation assays. The synthesis of radiolabeled compounds is a specialized process, often involving late-stage tritium exchange reactions on a suitable precursor.[14]

  • Unlabeled Ligand: The unlabeled morpholine derivative (Morphelin-D4) should be of high purity. For determining non-specific binding, a structurally unrelated compound with high affinity for the D4 receptor can also be used.

Optimization of Assay Conditions
  • Receptor Concentration: The amount of membrane protein per assay tube should be optimized to give a robust specific binding signal while minimizing radioligand depletion (i.e., keeping the amount of bound radioligand to less than 10% of the total added).[5][13] This is typically determined by performing the assay with a fixed concentration of radioligand (around its expected Kd) and varying amounts of membrane protein.

  • Incubation Time and Temperature: The incubation must proceed for a sufficient duration to ensure that the binding reaction has reached equilibrium.[1] This is determined by an association kinetics experiment, where specific binding is measured at various time points. The incubation should be carried out for at least the time required to reach the plateau of binding. The temperature should be kept constant and chosen to ensure receptor stability.

  • Buffer Composition: The buffer composition can influence ligand binding. Parameters such as pH, ionic strength, and the presence of divalent cations should be optimized. For many GPCR assays, a Tris-HCl buffer with MgCl₂ is a good starting point.

Experimental Protocols

The following are detailed, step-by-step protocols for performing saturation and competitive binding assays using a filtration-based method to separate bound and free radioligand.

Filtration_Assay_Protocol Start Start Add_Reagents 1. Add Reagents to Assay Tubes (Buffer, Ligands, Membranes) Start->Add_Reagents Incubate 2. Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Add_Reagents->Incubate Filter 3. Rapid Filtration (Vacuum manifold over GF/B filters) Incubate->Filter Wash 4. Wash Filters (3x with ice-cold wash buffer) Filter->Wash Dry 5. Dry Filters Wash->Dry Scintillation 6. Add Scintillation Cocktail Dry->Scintillation Count 7. Quantify Radioactivity (Liquid Scintillation Counter) Scintillation->Count End End Count->End

Caption: Step-by-step workflow for a filtration-based radioligand binding assay.

Protocol 1: Saturation Binding Assay for [³H]Morphelin-D4

Objective: To determine the Kd and Bmax of [³H]Morphelin-D4 at the dopamine D4 receptor.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Morphelin-D4 (Specific Activity: ~80 Ci/mmol)

  • Unlabeled Ligand for NSB: 10 µM Haloperidol (or another high-affinity D4 antagonist)

  • Receptor Source: Membranes from CHO cells expressing human D4 receptor (e.g., 20 µg protein/well)

  • 96-well plates, glass fiber filters (GF/B), scintillation vials, scintillation cocktail.

Procedure:

  • Prepare serial dilutions of [³H]Morphelin-D4 in assay buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 0.05 nM to 20 nM).

  • Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]Morphelin-D4 dilution, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of the appropriate [³H]Morphelin-D4 dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat.

  • Add scintillation cocktail to each well (or transfer filters to scintillation vials).

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Competitive Binding Assay for Unlabeled Morphelin-D4

Objective: To determine the Ki of unlabeled Morphelin-D4 by measuring its ability to displace a known radioligand (e.g., [³H]spiperone).

Materials:

  • Same as Protocol 1, with the following changes:

  • Radioligand: [³H]spiperone at a fixed concentration, typically at or below its Kd for the D4 receptor (e.g., 0.5 nM).

  • Unlabeled Competitor: Morphelin-D4.

Procedure:

  • Prepare serial dilutions of unlabeled Morphelin-D4 in assay buffer. A wide concentration range is needed to generate a full competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Set up the assay in a 96-well plate in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]spiperone (at 2x the final concentration), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]spiperone, and 100 µL of the membrane preparation.

    • Competition: Add 50 µL of the appropriate Morphelin-D4 dilution, 50 µL of [³H]spiperone, and 100 µL of the membrane preparation.

  • Follow steps 3-8 from Protocol 1.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful pharmacological parameters.[15]

Data Transformation
  • CPM to DPM: Convert the raw CPM data to disintegrations per minute (DPM) using the counter's efficiency (DPM = CPM / Efficiency).

  • DPM to fmol: Convert DPM to the amount of bound radioligand in femtomoles (fmol) using the specific activity of the radioligand.

    fmol = DPM / (Specific Activity in Ci/mmol * 2.22 x 10⁹ DPM/mCi * 10⁻³ mCi/Ci)

  • Normalize to Protein Content: Divide the fmol value by the amount of protein per well (in mg) to get fmol/mg protein.

Saturation Assay Analysis
  • Calculate specific binding at each radioligand concentration.

  • Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using a non-linear regression model for one-site binding (hyperbola).

    Y = (Bmax * X) / (Kd + X)

  • The software will provide the best-fit values for Kd and Bmax.

Competitive Assay Analysis

Competitive_Binding_Principle Principle of Competitive Binding Receptor1 D4R Radioligand1 [3H]S Receptor1->Radioligand1 High Binding Receptor2 D4R Unlabeled2 M-D4 Receptor2->Unlabeled2 Low [3H]S Binding Radioligand2 [3H]S

Caption: Unlabeled Morphelin-D4 competes with the radioligand for binding to the D4 receptor.

  • Calculate the percentage of specific binding at each concentration of Morphelin-D4, with 100% being the specific binding in the absence of the competitor.

  • Plot the percent specific binding (Y-axis) against the log concentration of Morphelin-D4 (X-axis).

  • Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope).

    Y = 100 / (1 + 10^((X - LogIC50) * HillSlope))

  • The software will provide the best-fit value for the LogIC50.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Hypothetical Binding Data for Morphelin-D4 at the Dopamine D4 Receptor

Assay TypeParameterValueUnits
Saturation
Radioligand[³H]Morphelin-D4--
Kd1.2 ± 0.2nM
Bmax450 ± 35fmol/mg protein
Competition
Radioligand[³H]spiperone(0.5 nM)-
IC508.5 ± 1.1nM
Ki2.8 ± 0.4nM

Troubleshooting and Special Considerations for Morpholine Derivatives

  • High Non-specific Binding: The physicochemical properties of some morpholine derivatives might lead to increased hydrophobicity and, consequently, high NSB.

    • Solution: Include bovine serum albumin (BSA, e.g., 0.1%) in the assay buffer to block non-specific sites. Pre-soaking the filter mats in a solution like 0.5% polyethyleneimine (PEI) can also reduce binding to the filters.

  • Solubility Issues: Some complex morpholine derivatives may have limited solubility in aqueous buffers.

    • Solution: Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all tubes, including controls, as it can affect receptor binding.

  • Ligand Depletion: If the receptor concentration is too high relative to the Kd of the ligand, a significant fraction of the radioligand will be bound, violating the assumption that the free ligand concentration is approximately equal to the total added concentration.[1][5]

    • Solution: Reduce the amount of membrane protein in the assay, as determined during the optimization phase.

Conclusion

Radiolabeled binding assays are a powerful and indispensable tool in drug discovery for the quantitative characterization of ligand-receptor interactions.[10] For promising scaffolds like morpholine derivatives, these assays provide the critical affinity data (Kd and Ki) and receptor density information (Bmax) needed to guide structure-activity relationship (SAR) studies and advance lead optimization.[1][16] By following the detailed protocols and optimization strategies outlined in this guide, researchers can generate high-quality, reproducible data, ensuring the confident progression of novel morpholine-based drug candidates.

References

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

  • Khan, M. F., Arshad, F., Akhtar, W., Alam, M. M., & Shaquiquzzaman, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Huang, Y., Kegeles, L. S., Bae, S., Hwang, D., Roth, B. L., Savage, J. E., & Laruelle, M. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375–1377. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. [Link]

  • Mach, R. H., & Luedtke, R. R. (2017). Tactics for preclinical validation of receptor-binding radiotracers. Methods, 130, 20–29. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2530–2533. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Saturation Binding". [Link]

  • De Lean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–399. [Link]

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Zettner, A. (1973). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Clinical Chemistry, 19(7), 699–705. [Link]

  • Charlton, S. J., & Vauquelin, G. (2010). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • ChemRxiv. (n.d.). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Akunne, H. C., et al. (1993). New sigma-like receptor recognized by novel phenylaminotetralins: ligand binding and functional studies. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 138–147. [Link]

  • Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 43(12), 2377–2388. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Mach, R. H., & Luedtke, R. R. (2017). Tactics for preclinical validation of receptor-binding radiotracers. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is typically achieved through a three-step process:

  • Aza-Michael Addition: A conjugate addition of morpholine to an appropriate methacrylate ester (e.g., methyl methacrylate). This reaction forms the carbon-nitrogen bond and is the core of the synthesis.

  • Ester Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions, to yield the free carboxylate salt.

  • Acidification and Salt Formation: The carboxylate is then acidified to form the free acid, followed by treatment with hydrochloric acid to precipitate the desired hydrochloride salt.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is consistently low. What are the most likely causes and how can I improve it?

Low yield can be attributed to several factors throughout the synthesis. Let's break it down by stage:

A. Incomplete Aza-Michael Addition:

  • Causality: The nucleophilicity of morpholine may not be sufficient for a rapid reaction with the sterically hindered and electronically less activated methyl methacrylate at room temperature. This can lead to a significant amount of unreacted starting material.

  • Troubleshooting:

    • Increase Reaction Temperature: Heating the reaction mixture can significantly increase the reaction rate. Microwave irradiation has been shown to be particularly effective in driving Michael additions to completion in shorter time frames.[1]

    • Use of a Catalyst: While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction by increasing the nucleophilicity of the amine.[2]

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can facilitate the proton transfer steps in the mechanism.[3]

B. Side Reactions during Michael Addition:

  • Causality: A common side reaction is the polymerization of methyl methacrylate, especially at elevated temperatures. Another potential side reaction is the addition of a second morpholine molecule to the product, although this is less likely with a secondary amine.

  • Troubleshooting:

    • Control Temperature: Avoid excessive heating, which can initiate polymerization.

    • Use an Inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the methyl methacrylate to prevent polymerization.

    • Stoichiometry Control: Use a slight excess of morpholine to ensure the complete consumption of the methyl methacrylate and minimize self-polymerization.

C. Inefficient Ester Hydrolysis:

  • Causality: The hydrolysis of the ester may not go to completion, leaving unreacted ester in the product mixture.

  • Troubleshooting:

    • Ensure Sufficient Base: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[4]

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve the reaction rate.

D. Product Loss During Workup and Isolation:

  • Causality: The hydrochloride salt may have some solubility in the chosen crystallization solvent, leading to loss of product in the mother liquor.

  • Troubleshooting:

    • Solvent Selection for Precipitation: After acidification, use a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, acetone, or diethyl ether, to induce precipitation.[5]

    • Anhydrous Conditions: The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water. Using a solution of HCl in an organic solvent (e.g., HCl in isopropanol or dioxane) can improve precipitation.

    • Cooling: Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Q2: I am observing a significant amount of a high molecular weight, viscous material in my reaction mixture after the Michael addition. What is this and how can I prevent it?

This is a classic sign of methyl methacrylate polymerization.

  • Causality: Methyl methacrylate is prone to free-radical polymerization, a reaction that can be initiated by heat, light, or impurities.

  • Prevention:

    • Use Fresh Monomer: Use freshly distilled or inhibitor-free methyl methacrylate. If using commercially available monomer that contains an inhibitor, it can often be used directly if the reaction is not overly sensitive.

    • Add an Inhibitor: As mentioned previously, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture is a highly effective preventative measure.

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by atmospheric oxygen.

    • Moderate Temperature: Avoid excessive temperatures during the reaction. If heating is necessary, do so gradually and maintain the minimum temperature required for a reasonable reaction rate.

Q3: The final hydrochloride salt is difficult to crystallize and appears as an oil. What are the best practices for obtaining a crystalline solid?

Oiling out during crystallization is a common issue, often caused by impurities or improper solvent selection.

  • Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, if the product is too soluble in the chosen solvent system, it may not precipitate as a solid.

  • Troubleshooting:

    • Purification of the Free Base: Before forming the salt, consider purifying the 2-Methyl-3-morpholin-4-ylpropanoic acid free base by column chromatography or recrystallization. This will remove any impurities that may be inhibiting crystallization.

    • Solvent System for Salt Formation:

      • Dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., isopropanol, ethanol).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring vigorously.

      • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

      • If oiling persists, you can add an "anti-solvent" (a solvent in which the salt is insoluble, like cold diethyl ether or hexane) dropwise to the oil with vigorous stirring to try and force precipitation.

    • Trituration: If an oil is obtained, it can sometimes be solidified by trituration. This involves repeatedly stirring and breaking up the oil with a spatula in the presence of an anti-solvent.

Optimized Protocol for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available equipment.

Step 1: Synthesis of Methyl 2-Methyl-3-morpholin-4-ylpropanoate (Aza-Michael Addition)

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.1 eq) and methanol.

  • Add methyl methacrylate (1.0 eq). Optional: Add a catalytic amount of DBU (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude ester. This is often used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid (Hydrolysis)

  • Dissolve the crude ester from Step 1 in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting materials or non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with concentrated HCl. Caution: This is an exothermic reaction.

Step 3: Formation of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

  • To the neutralized solution from Step 2, add a suitable organic solvent such as isopropanol.

  • Cool the solution in an ice bath and slowly add concentrated HCl or a solution of HCl in isopropanol until the pH is ~1-2.

  • Stir the resulting suspension in the ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Process Parameter Optimization

The following table provides a summary of key parameters that can be adjusted to optimize the yield and purity of the synthesis.

ParameterStandard ConditionOptimization StrategyExpected OutcomeRationale
Michael Addition
TemperatureRoom Temperature to RefluxMicrowave irradiation (80-150 °C)[1]Reduced reaction time, higher conversionIncreased reaction kinetics
CatalystNoneAdd 0.05 - 0.2 eq DBU[2]Faster reaction rateIncreases nucleophilicity of morpholine
SolventMethanolSolvent-free or use of a protic solvent[2][3]Greener process, potentially fasterSolvent can mediate proton transfer
Hydrolysis
Base Equivalents1.5 - 2.0 eq NaOHIncrease to 2.5 - 3.0 eqDrive reaction to completionEnsures complete saponification
Salt Formation
AcidificationAqueous HClHCl in isopropanol or dioxaneHigher recovery of solidReduces solubility of the salt
Precipitation SolventIsopropanolAddition of an anti-solvent (e.g., diethyl ether)Increased precipitationDecreases solubility of the product

Visualizing the Workflow and Troubleshooting

To better assist in navigating the synthesis and potential issues, the following diagrams illustrate the general workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation A Morpholine + Methyl Methacrylate B Reaction (Heat/Catalyst) A->B Methanol C Crude Ester B->C D Crude Ester C->D E Add NaOH(aq) D->E F Free Acid (in solution) E->F Heat G Free Acid (in solution) F->G H Add HCl / Solvent G->H I Precipitation & Filtration H->I Cool J Final Product I->J

Caption: General three-step workflow for the synthesis.

Troubleshooting node_sol node_sol node_prob node_prob start Low Overall Yield? check_michael Incomplete Michael Addition? start->check_michael Yes check_hydrolysis Incomplete Hydrolysis? check_michael->check_hydrolysis No node_sol_michael Increase Temp/Time Add Catalyst (DBU) Use Microwave check_michael->node_sol_michael Yes check_isolation Product Loss in Workup? check_hydrolysis->check_isolation No node_sol_hydrolysis Increase Base eq. Increase Temp/Time Add Co-solvent check_hydrolysis->node_sol_hydrolysis Yes node_sol_isolation Use Anhydrous HCl Optimize Precipitation Solvent Ensure Adequate Cooling check_isolation->node_sol_isolation Yes node_prob_other Consider Side Reactions (e.g., Polymerization) check_isolation->node_prob_other No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Cerezo, A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 336-345. Available at: [Link]

  • Juárez-Ornelas, K. A., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2829-2843. Available at: [Link]

  • Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194. Available at: [Link]

  • Lecerf-Pinssard, V., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7(12), 7158-7186. Available at: [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 73. Available at: [Link]

  • A forum discussion on the isolation of primary amines as HCl salts. (2006). Sciencemadness.org. Available at: [Link]

  • Mauguit, M., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7, 7158-7186. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Morpholine Alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for morpholine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who util...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for morpholine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize N-alkylated morpholines as crucial building blocks in their synthetic endeavors. As a heterocyclic secondary amine, morpholine's reactivity is generally robust, but achieving high yields, selectivity, and purity requires careful optimization of reaction parameters.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured into a direct, problem-solving Troubleshooting Guide and a foundational Frequently Asked Questions (FAQs) section to address both immediate experimental hurdles and broader strategic planning.

Troubleshooting Guide

This section addresses specific, common issues encountered during the N-alkylation of morpholine. Each entry is formatted as a question detailing a problem, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My N-alkylation reaction with an alkyl halide is giving a low yield or has stalled. What are the likely causes and how can I improve conversion?

Low conversion is a frequent issue stemming from several potential factors related to reagents, conditions, or competing side reactions.

Causality Analysis:

  • Insufficient Basicity: The N-alkylation of morpholine with an alkyl halide (R-X) generates a hydrohalic acid (HX) byproduct. This acid protonates the starting morpholine, forming a morpholinium salt which is non-nucleophilic and effectively removes it from the reaction. A base is required to neutralize this acid and regenerate the free, nucleophilic amine. If the base is too weak or used in insufficient stoichiometry, the reaction will stall.

  • Poor Reagent Reactivity: The nature of the alkylating agent is critical. The reactivity follows the order R-I > R-Br > R-Cl. Sterically hindered alkyl halides (e.g., secondary or neopentyl halides) will react much slower via an SN2 mechanism.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants but also facilitate the SN2 transition state. Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone are generally preferred as they solvate the cation of the base while leaving the anion relatively free to act as a base, and they effectively stabilize the charged transition state of the SN2 reaction.[3]

  • Low Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction.

Troubleshooting Workflow & Solutions

// Nodes Start [label="Low Yield / Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Evaluate Base", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Assess Alkyl Halide", fillcolor="#FBBC05", fontcolor="#202124"]; SolventTemp [label="Check Solvent & Temp", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Base_Stoich [label="Ensure ≥2 eq. of base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base_Strength [label="Switch to a stronger, non-nucleophilic\nbase (e.g., DBU, Proton Sponge)\nfor stubborn reactions.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Halide_LG [label="Switch to a more reactive\nhalide (I > Br > Cl).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Halide_Sterics [label="If sterically hindered,\nincrease temperature significantly\nor consider alternative methods\n(e.g., reductive amination).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Solvent [label="Use polar aprotic solvent\n(DMF, MeCN, Acetone).[3]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Increase temperature incrementally\n(e.g., from RT to 50-80 °C).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Base [label="Is the base adequate?"]; Start -> AlkylHalide [label="Is the electrophile reactive?"]; Start -> SolventTemp [label="Are conditions optimal?"];

Base -> Sol_Base_Stoich [label="Stoichiometry/Strength"]; Base -> Sol_Base_Strength [label="If reaction is still slow"];

AlkylHalide -> Sol_Halide_LG [label="Leaving Group"]; AlkylHalide -> Sol_Halide_Sterics [label="Steric Hindrance"];

SolventTemp -> Sol_Solvent [label="Solvent Choice"]; SolventTemp -> Sol_Temp [label="Reaction Temperature"]; } }

Troubleshooting low yield in morpholine N-alkylation.

Q2: My reaction produces a significant amount of di-alkylated quaternary ammonium salt. How can I improve selectivity for mono-alkylation?

Over-alkylation is a classic problem when alkylating amines.[4] The mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms the quaternary salt.

Causality Analysis:

  • Relative Nucleophilicity: The product (N-alkylmorpholine) can be more nucleophilic than the reactant (morpholine), leading to faster reaction of the product to form the quaternary salt.

  • Stoichiometry: Using a large excess of the alkylating agent will inevitably drive the reaction towards the thermodynamically stable quaternary salt.

  • Reaction Conditions: High concentrations and elevated temperatures can favor the faster subsequent alkylation.

Solutions:

  • Adjust Stoichiometry: Use morpholine as the limiting reagent or use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. A more effective strategy is to use a large excess of morpholine, which can then be removed during workup (e.g., by acid wash or distillation).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant starting amine over the newly formed product.

  • Consider Alternative Methods: For valuable or complex substrates where maximizing mono-alkylation is critical, switch to a method that inherently avoids over-alkylation, such as reductive amination.[4][5]

Q3: My reductive amination with an aldehyde/ketone is sluggish. What parameters should I investigate?

Reductive amination is a powerful two-step, one-pot process involving the formation of an iminium ion followed by its reduction.[5] A failure in either step will halt the overall reaction.

Causality Analysis:

  • Slow Iminium Formation: The initial condensation between morpholine and the carbonyl compound to form an enamine or iminium ion can be slow, especially with less reactive ketones. This step is often the rate-limiting step and is pH-dependent. Water must be removed to drive the equilibrium towards the iminium ion.

  • Ineffective Reducing Agent: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone. A milder, more selective reducing agent is needed that preferentially reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also highly effective but poses toxicity concerns.[4]

  • Suboptimal pH: The reaction requires a mildly acidic pH (typically 4-6). If the medium is too acidic, the morpholine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated by protonation for nucleophilic attack.

Solutions & Optimization:

ParameterRecommended ActionRationale
Water Removal Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction.Le Châtelier's principle: Removing the water byproduct drives the equilibrium towards iminium ion formation.
Catalysis Add a catalytic amount of a weak acid, such as acetic acid (AcOH).Catalyzes both the carbonyl addition and the dehydration steps.
Reducing Agent Use Sodium triacetoxyborohydride (NaBH(OAc)₃) .It is a mild reducing agent that is particularly effective for reductive aminations and does not readily reduce the starting carbonyl.[6]
Solvent Use solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).These solvents are compatible with the common reagents and facilitate the reaction.
Temperature Most reductive aminations proceed well at room temperature.Avoid high heat, which can lead to side reactions or decomposition of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of morpholine and their relative advantages?

There are three main strategies for introducing an alkyl group onto the morpholine nitrogen.

MethodDescriptionProsCons
Direct Alkylation with Alkyl Halides SN2 reaction between morpholine and an alkyl halide (R-X) in the presence of a base.[7]Simple setup, wide availability of alkyl halides, cost-effective for simple alkyl groups.Risk of over-alkylation to quaternary salt,[4] halide waste generation, not suitable for sterically hindered systems.
Reductive Amination Reaction of morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5]Excellent for mono-alkylation, high functional group tolerance, applicable to a wide range of complex substrates.Requires a stoichiometric reducing agent, may be slower than direct alkylation.
Alkylation with Alcohols Catalytic reaction where an alcohol serves as the alkylating agent via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[8]"Green" method as water is the only byproduct,[7] uses readily available alcohols, atom-economical.Requires a specific transition-metal catalyst (e.g., Ru, Ir),[8] may require higher temperatures/pressures, catalyst cost.
Q2: How do I select the optimal base and solvent for direct alkylation with an alkyl halide?

The choice of base and solvent is interdependent and crucial for success.

Base Selection: The primary role of the base is to neutralize the H-X formed during the reaction without competing as a nucleophile.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective choices.[3] They are inexpensive, non-nucleophilic, and easily removed during aqueous workup. Potassium carbonate (K₂CO₃) is a workhorse, while Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can accelerate sluggish reactions. Use at least 2 equivalents to ensure one equivalent neutralizes the product salt and one equivalent is available to facilitate further reaction.

  • Tertiary Amines (Et₃N, DIPEA): These are organic-soluble bases. However, they can sometimes lead to the formation of quaternary ammonium byproducts themselves if the alkyl halide is very reactive. They are best used when inorganic bases are not soluble or compatible with the substrate.

  • Strong, Non-Nucleophilic Bases (DBU, Proton Sponge): Reserved for very difficult alkylations where a stronger driving force is needed and the risk of elimination side reactions is low.

Solvent Selection:

  • Polar Aprotic Solvents (DMF, MeCN, Acetone): These are the best choices for SN2 reactions.[3] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anion (CO₃²⁻), making the base more active.

  • Alcohols (EtOH, MeOH): Generally avoided. As protic solvents, they can solvate and deactivate the morpholine nucleophile. They can also potentially compete as nucleophiles, leading to ether byproducts.

Q3: What is the role of temperature, and how does it relate to kinetic vs. thermodynamic control?

Temperature is a critical parameter that controls the reaction rate and can influence product distribution.

  • Rate Control: As a general rule, increasing the temperature increases the reaction rate. A reaction that is slow at room temperature can often be driven to completion by heating to 50-80 °C.

  • Selectivity Control (Kinetic vs. Thermodynamic Product): In some cases, different products can be formed via competing reaction pathways.[9]

    • The kinetic product is the one that forms the fastest (has the lowest activation energy). It is favored at lower temperatures where reactions are essentially irreversible.[10]

    • The thermodynamic product is the most stable product. It is favored at higher temperatures, where the initial kinetic product has enough energy to revert to an intermediate and then proceed down the path to the more stable thermodynamic product.[9][10]

A practical example is in the formation of diastereomers. An oxa-Michael addition to form a substituted morpholine might yield a mixture of cis and trans isomers. At low temperatures (-78 °C), one might observe a ratio dictated by the lowest energy transition state (kinetic control).[11] At higher temperatures, this mixture can equilibrate to favor the more stable diastereomer (thermodynamic control).[11] Therefore, careful temperature control is a key tool for directing stereoselectivity.

Experimental Protocols

General Protocol for N-Alkylation of Morpholine with an Alkyl Bromide

Disclaimer: This is a general guideline. Stoichiometry, temperature, and reaction time must be optimized for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.), potassium carbonate (K₂CO₃, 2.2 eq.), and acetonitrile (MeCN, approx. 0.2-0.5 M concentration relative to morpholine).

  • Reagent Addition: Add the alkyl bromide (1.1 eq.) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of MeCN or ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: a. Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate. b. Wash the organic layer with water (2x) to remove any remaining salts and then with brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The resulting crude product can be further purified by flash column chromatography on silica gel or by distillation if the product is a liquid.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Google Patents. (1988). US4739051A - Preparation of morpholine.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. Retrieved from [Link]

  • Ortiz, K., Brusoe, A., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]

  • Chamakuri, S., et al. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega. Published, but specific citation details might vary. A relevant study on stereoselectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Utility of the alkylation process a, Derivatizations of morpholine... Retrieved from [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. (2014). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Ley, S. V., et al. (1995). Dispiroketals: a new functional group for organic synthesis. Contemporary Organic Synthesis. General reference for stereoelectronic concepts.
  • PubMed Central (PMC). (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]

  • Fiveable. (n.d.). Morpholine Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

Sources

Troubleshooting

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride stability at different pH and temperatures

Welcome to the technical support center for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is a molecule of interest in pharmaceutical research. Understanding its stability under various conditions is crucial for the development of safe, effective, and stable drug formulations.[1] This guide will walk you through the key aspects of its stability, potential degradation pathways, and how to design and execute robust stability studies in line with industry standards.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride?

A1: Based on its chemical structure, which includes a morpholine ring, a carboxylic acid group, and a hydrochloride salt, several degradation pathways can be anticipated. Forced degradation studies are essential to identify these pathways.[2]

  • Hydrolysis: The molecule contains a tertiary amine within the morpholine ring and a carboxylic acid. While generally stable, extreme pH conditions and high temperatures could potentially lead to ring-opening of the morpholine moiety or other hydrolytic reactions.

  • Oxidation: The tertiary amine in the morpholine ring can be susceptible to oxidation, leading to the formation of N-oxides.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid chain is a potential degradation pathway. The overall stability will depend on the solid-state properties of the hydrochloride salt.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The extent of this will depend on the photostability of the molecule.

Q2: How do pH and temperature typically affect the stability of a compound like this?

A2: Both pH and temperature are critical factors that can significantly influence the stability of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride in solution.

  • pH: The stability of the compound is expected to be pH-dependent. In highly acidic or alkaline solutions, the rate of hydrolysis may increase.[4] It is crucial to determine the pH profile of stability to identify the pH at which the compound is most stable, which is essential for liquid formulation development.

  • Temperature: As with most chemical reactions, the rate of degradation will likely increase with temperature. The relationship between temperature and degradation rate can often be described by the Arrhenius equation, which is why stability studies are often conducted at elevated temperatures to predict shelf-life at room temperature or refrigerated conditions.

Q3: What are the recommended storage conditions for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride?

A3: While specific storage conditions should be determined through long-term stability studies, general recommendations for a solid hydrochloride salt of a morpholino-propanoic acid derivative would be to store it in a well-closed container, protected from light and moisture, at controlled room temperature or refrigerated conditions (2-8 °C) to minimize degradation.[5] For solutions, storage conditions will be dictated by the pH of maximum stability and the desired shelf-life.

Q4: How do I design a stability study for this compound?

A4: A comprehensive stability study should be designed according to the International Council for Harmonisation (ICH) guidelines.[1] This involves both forced degradation studies and long-term stability testing.

  • Forced Degradation: This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[1][6] This is crucial for developing a stability-indicating analytical method.

  • Stability-Indicating Method Development: An analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify the parent compound and all its degradation products.[7]

  • Long-Term and Accelerated Stability Studies: Once a stability-indicating method is in place, the compound (as a pure substance or in a formulation) is stored under specific temperature and humidity conditions as defined by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated). Samples are pulled at predetermined time points and analyzed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability testing. Formation of new degradation products.Perform peak purity analysis using a photodiode array (PDA) detector. If the peak is impure, optimize the chromatographic method to achieve better separation. Attempt to identify the structure of the new peak using mass spectrometry (LC-MS).
Poor recovery of the active pharmaceutical ingredient (API). Significant degradation has occurred. The compound may be unstable under the tested conditions.Re-evaluate the stress conditions (e.g., lower temperature, shorter duration, less harsh pH). Ensure the analytical method is accurate and that the compound is not adsorbing to the container.
Inconsistent stability results between different batches. Differences in impurity profiles or physical properties (e.g., crystal form) of the batches.Characterize each batch thoroughly for purity, impurity profile, and solid-state properties (e.g., polymorphism, particle size) before initiating the stability study. Polymorphism can significantly impact stability.[3]
Difficulty in separating degradation products from the parent peak. The analytical method lacks sufficient resolution.Optimize the HPLC method by screening different columns, mobile phase compositions, pH, and gradients. Consider alternative chromatographic techniques if necessary.
Data Presentation: Example Stability Study Data Table

The following table is a template for recording and presenting stability data for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride under accelerated conditions (40 °C/75% RH).

Time PointAppearanceAssay (%)Total Impurities (%)
InitialWhite to off-white solid99.80.2
1 MonthNo change99.50.5
3 MonthsNo change98.91.1
6 MonthsSlight discoloration97.52.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C. Withdraw and neutralize samples at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Monitor the degradation over 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80-100 °C) for a specified period. Also, prepare a solution of the compound and expose it to heat.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride from its degradation products.

Procedure:

  • Column and Mobile Phase Screening: Start with a C18 column and a simple mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Peak Purity Assessment: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome API API Substance Thermal Thermal Stress (e.g., 105°C, solid & solution) API->Thermal Solid Photo Photostability (ICH Q1B light exposure) API->Photo Solid Solution API in Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Solution->Acid Solution Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Solution->Base Solution Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Solution Solution->Thermal Solution Solution->Photo Solution HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS for unknown peaks Method Develop Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-Methyl-3-morpholin-4-yl- propanoic acid hydrochloride Oxide N-Oxide (Oxidation) Parent->Oxide Oxidizing Agent (e.g., H2O2) Decarboxy Decarboxylation Product (Thermal Stress) Parent->Decarboxy Heat (Δ) RingOpen Ring-Opened Product (Hydrolysis) Parent->RingOpen H2O / H+ or OH-

Caption: Potential degradation pathways of the molecule.

References

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic...
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • MedCrave online. (2016). Forced degradation studies.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid.
  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.

Sources

Optimization

Morpholine Synthesis Technical Support Center: Preventing Side Product Formation

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to address the common challenges associated with side product form...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to address the common challenges associated with side product formation during morpholine synthesis. By understanding the mechanisms behind these impurities, you can proactively optimize your reaction conditions to maximize yield and purity.

Section 1: Foundational Knowledge & Key Side Products

Morpholine is primarily synthesized via two major industrial routes:

  • Dehydration of Diethanolamine (DEA): This classic method involves the acid-catalyzed intramolecular cyclization of DEA, typically using strong acids like sulfuric acid.[1] While effective, this route is prone to several side reactions if not carefully controlled.

  • Reductive Amination of Diethylene Glycol (DEG): A more modern approach involves reacting DEG with ammonia over a hydrogenation catalyst at elevated temperature and pressure.[2][3] This method often offers better selectivity but is not without its own set of potential byproducts.[2]

The most frequently encountered side products across these routes include:

  • N-Ethylmorpholine (NEM): A common and often problematic impurity.

  • 2-(2-Aminoethoxy)ethanol (AEE): A key intermediate in the DEG route that can remain as an impurity if the reaction is incomplete.[2]

  • High-Molecular-Weight Condensation Products ("Heavies"): Oligomeric and polymeric materials that reduce yield and can cause processing issues.[2]

  • Other Amines and Glycols: Unreacted starting materials and intermediates from competing reaction pathways.

Below is a diagram illustrating the primary synthesis pathways and the points at which major side reactions can occur.

G cluster_0 Diethanolamine (DEA) Route cluster_1 Diethylene Glycol (DEG) Route DEA Diethanolamine (DEA) Morpholine_DEA Morpholine DEA->Morpholine_DEA H₂SO₄, Δ (Intramolecular Dehydration) NEM N-Ethylmorpholine (NEM) DEA->NEM Intermolecular Reaction + Rearrangement Heavies_DEA Tar/Heavies Morpholine_DEA->Heavies_DEA High Temp Degradation DEG Diethylene Glycol (DEG) AEE 2-(2-Aminoethoxy)ethanol (AEE) (Intermediate) DEG->AEE + NH₃, H₂ Catalyst Morpholine_DEG Morpholine AEE->Morpholine_DEG Intramolecular Cyclization Catalyst, Δ Heavies_DEG Heavies AEE->Heavies_DEG Dimerization/Oligomerization

Caption: Primary industrial synthesis routes for morpholine and key side reaction pathways.

Section 2: Troubleshooting Common Issues (Q&A Format)

This section addresses specific problems you might encounter during your synthesis.

Q1: My yield is low, and I'm detecting a significant amount of a lower-boiling point impurity. What is it and how can I prevent it?

A1: This impurity is almost certainly N-ethylmorpholine (NEM) .[2]

  • Causality (Mechanism): NEM formation is a classic example of a competing intermolecular reaction. Instead of one diethanolamine molecule cyclizing with itself, the hydroxyl group of one DEA molecule reacts with the amino group of another. This dimer then undergoes a more complex series of cyclization and rearrangement steps, ultimately yielding NEM. This side reaction is particularly favored at higher temperatures.

  • Troubleshooting & Prevention:

    • Temperature Control: This is the most critical parameter. Overheating the reaction mixture significantly accelerates NEM formation. In the DEA/sulfuric acid process, maintain the temperature strictly between 175-190°C.[4] Using oleum (fuming sulfuric acid) can sometimes allow for lower reaction times at these temperatures, reducing the window for side product formation.[4]

    • Acid Concentration: Ensure the correct ratio of acid to DEA is used. Insufficient acid can lead to incomplete protonation of the hydroxyl groups, slowing the desired intramolecular cyclization and giving more time for intermolecular reactions to occur.[5]

    • Efficient Water Removal: In the DEA route, water is a byproduct. Its accumulation can slow the forward reaction, again favoring side product formation. Ensure your distillation or water-trapping apparatus is efficient.[2]

Q2: My reaction mixture is turning dark brown or black and becoming very viscous. What's causing this and how can I fix it?

A2: This indicates the formation of high-molecular-weight condensation products, often referred to as "heavies" or tar.[2]

  • Causality (Mechanism): Tars are complex polymeric materials formed from the degradation of starting materials, intermediates, or the morpholine product itself. This is almost always a result of excessive reaction temperature or prolonged reaction times. The highly acidic and hot conditions can promote a cascade of undesirable polymerization and degradation reactions.

  • Troubleshooting & Prevention:

    • Strict Temperature Adherence: Avoid localized overheating. Use a well-agitated reaction vessel and a reliable heating mantle or oil bath. For the DEA route, temperatures exceeding 200-235°C can lead to excessive foaming and charring.[4]

    • Minimize Reaction Time: Do not extend the reaction time unnecessarily. Once conversion of the starting material has plateaued (as determined by in-process monitoring like GC), proceed to workup. Patent literature shows that high yields (90-95%) can be achieved in as little as 30 minutes to 1.5 hours under optimal conditions with oleum.[4]

    • Inert Atmosphere: While not always standard in the DEA/acid route, running the reaction under a nitrogen or argon atmosphere can help prevent oxidative degradation pathways that contribute to color formation.

Q3: (DEG Route Specific) My conversion is high, but the final product contains a significant amount of 2-(2-aminoethoxy)ethanol (AEE). How do I improve selectivity to morpholine?

A3: AEE is the primary intermediate in the reaction of DEG with ammonia. Its presence in the final product signifies incomplete cyclization.[2]

  • Causality (Mechanism): The reaction proceeds in two main steps: first, amination of DEG to form AEE, and second, the intramolecular cyclization of AEE to form morpholine. If the conditions are not optimized for the second step, AEE will accumulate.

  • Troubleshooting & Prevention:

    • Catalyst Choice & Health: The choice of hydrogenation catalyst (e.g., nickel, copper, cobalt) is critical.[2][3] Catalyst activity can decline over time due to poisoning or fouling.[2] Ensure you are using a high-quality, active catalyst. If reusing a catalyst, consider a regeneration step or replacement.

    • Temperature and Pressure Optimization: The cyclization of AEE to morpholine is temperature-dependent. Insufficient temperature may stall the reaction at the intermediate stage. Conversely, excessively high temperatures can promote other side products. A typical range is 150-400°C, but this must be optimized for your specific catalyst and reactor setup.[1]

    • Recycle Stream: In industrial processes, unreacted AEE is often separated and recycled back into the reactor feed to drive its conversion to morpholine.[3]

Section 3: Proactive Prevention & Optimization (FAQs)

Q1: What are the most critical process parameters to control in the DEA dehydration process?

A1: The three most critical parameters are temperature, reaction time, and the ratio of acid to diethanolamine. As detailed in the troubleshooting section, these factors have the largest impact on the formation of N-ethylmorpholine and tar. Precise control is key to achieving high selectivity.

Q2: How can I set up an effective analytical method to monitor my reaction?

A2: Gas Chromatography (GC) is the ideal method for monitoring reaction progress and purity.

  • Method: A GC equipped with a Flame Ionization Detector (FID) is standard.

  • Column: A polar capillary column (e.g., a "WAX" or polyethylene glycol phase) is excellent for separating amines and glycols.

  • Monitoring: Take small, quenched aliquots from the reaction mixture at set time intervals. Neutralize the acid (e.g., with NaOH solution), extract with a suitable organic solvent (like dichloromethane or ether), and inject the organic layer. This will allow you to track the disappearance of DEA and the appearance of morpholine and key byproducts like NEM.

Q3: What are the best practices for purifying crude morpholine from an acid-catalyzed reaction?

A3: A robust, multi-step purification is essential.

G start Crude Acidic Reaction Mixture neutralize 1. Quench & Neutralize (Slowly add to cold NaOH solution) start->neutralize distill1 2. Steam Distillation (Separates morpholine/water from salts and tars) neutralize->distill1 dry 3. Drying (Stir over KOH pellets) distill1->dry distill2 4. Fractional Distillation (Collect 126-129°C fraction) dry->distill2 product Pure Morpholine distill2->product

Caption: Logical workflow for the purification of crude morpholine.

  • Neutralization: Carefully and slowly add the hot, acidic reaction mixture to a cooled, concentrated sodium hydroxide solution. This is a highly exothermic step and must be done with caution in a well-ventilated fume hood. The goal is to neutralize the sulfuric acid and liberate the free morpholine base.

  • Initial Distillation: The resulting alkaline slurry is distilled.[4] Morpholine will co-distill with water, separating it from the inorganic salts (sodium sulfate) and non-volatile tars.

  • Drying: The aqueous morpholine distillate must be dried. Stirring the solution over solid potassium hydroxide (KOH) pellets is a standard and effective method. The KOH will absorb the water.

  • Final Fractional Distillation: Decant the dried morpholine from the KOH pellets and perform a careful fractional distillation. Collect the fraction boiling between 126-129°C. This step is crucial for separating morpholine from any remaining water and lower/higher boiling impurities.

Section 4: Data Presentation & Protocols

Effect of Temperature on Byproduct Formation (DEG Route)

The following table, adapted from patent data, illustrates how temperature can shift the product distribution in the reaction between diethylene glycol and ammonia, highlighting the trade-off between DEG conversion and the formation of intermediates like AEE.

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)AEE Selectivity (%)
19075.065.528.1
21088.170.222.5
23095.272.318.9
25098.568.015.3
Data adapted for illustration from concepts presented in U.S. Patent 4,647,663.[2][3]
Experimental Protocol: Lab-Scale Synthesis from Diethanolamine

Warning: This procedure involves concentrated, corrosive acids and highly exothermic reactions. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

Materials:

  • Diethanolamine (DEA)

  • Sulfuric Acid (98%) or Oleum (20%)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Potassium Hydroxide (pellets)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and distillation head with condenser.

Procedure:

  • Acid Charging: To the three-neck flask, add 1.8 parts by weight of sulfuric acid for every 1 part of DEA to be used (e.g., 180g H₂SO₄ for 100g DEA). Begin stirring and cool the flask in an ice-water bath.

  • DEA Addition: Slowly add the diethanolamine from the dropping funnel to the cooled, stirring acid. The addition rate should be controlled to keep the internal temperature below 40°C. This step is highly exothermic.

  • Reaction: Once the addition is complete, replace the ice bath with a heating mantle. Heat the mixture to 180-190°C and hold for 1.5 - 2 hours. The mixture will darken.

  • Neutralization: Allow the reaction mixture to cool slightly (to ~100-120°C). In a separate, large beaker capable of holding at least 4-5 times the reaction volume, prepare a cooled solution of 50% NaOH. Slowly and carefully add the hot acid mixture to the stirring NaOH solution. Control the rate to manage the vigorous boiling and neutralization.

  • First Distillation: Fit the neutralization beaker with a distillation head and collect the aqueous morpholine distillate until the temperature of the vapor rises significantly above 100°C.

  • Drying: Transfer the distillate to a flask and add KOH pellets portion-wise with stirring until a separate, clear organic layer of morpholine forms and some KOH pellets no longer dissolve.

  • Final Fractional Distillation: Carefully decant the morpholine layer into a clean distillation apparatus. Slowly heat and collect the pure morpholine fraction that boils at 128-129°C .[6]

References

  • Process of producing morpholine from diethanolamine. (U.S. Patent 2,777,846).
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of morpholine. (U.S. Patent 4,647,663).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. [Link]

  • Synthesis process of N-methylmorpholine. (Chinese Patent CN111675677B).
  • Process for the preparation of morpholines. (U.S. Patent 3,151,112).
  • Morpholine compounds prepared via phosphate catalysts. (U.S. Patent 4,501,889).
  • Morpholine - Processing. (Technical Advisory Panel Review, USDA). [Link]

  • Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst. (German Patent DE2758769A1).
  • Morpholine process. (U.S. Patent 4,091,218).
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (European Patent EP0337483A2).
  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4463–4466. NIH Public Access. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Morpholine Compounds

Welcome to the technical support guide for chromatographers working with morpholine and related basic compounds. This resource is designed for researchers, analytical scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for chromatographers working with morpholine and related basic compounds. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple fixes to explain the underlying chemical principles and provide a systematic, evidence-based approach to achieving sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding peak tailing with morpholine compounds.

Q1: Why does my morpholine compound's peak tail so severely in reversed-phase HPLC?

Peak tailing for morpholine and other basic compounds is most often caused by a secondary retention mechanism involving interactions with the stationary phase.[1][2] The primary cause is the electrostatic interaction between the positively charged (protonated) morpholine analyte and negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3][4] This strong interaction leads to slow desorption kinetics for a fraction of the analyte molecules, resulting in a "tailing" peak.

Q2: What is the quickest potential fix I can try?

The quickest fix is often to modify your mobile phase by lowering the pH. Operating at a low pH (e.g., pH 2.5-3.0) protonates the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[1][3][5] This can dramatically improve peak shape. However, ensure your column is stable at low pH to prevent stationary phase degradation.[1]

Q3: I've heard adding Triethylamine (TEA) can help. How does that work?

Triethylamine (TEA) acts as a "sacrificial base" or "silanol suppressor."[3][5] Like morpholine, TEA is a basic compound. When added to the mobile phase in small concentrations (e.g., 0.05-0.1%), it becomes protonated and preferentially interacts with the active, ionized silanol sites on the stationary phase.[5][6] This effectively "masks" the silanols, preventing your morpholine analyte from interacting with them and thereby improving peak shape.[6]

Q4: Can the HPLC column itself be the problem?

Absolutely. Older columns, particularly those made with lower purity "Type A" silica, have a higher concentration of acidic, accessible silanol groups and trace metal impurities that exacerbate tailing.[2] Modern, high-purity, "Type B" silica columns that are densely bonded and thoroughly end-capped are specifically designed to minimize these secondary interactions and provide much better peak shapes for basic compounds out of the box.[2][7]

The Root Cause: Unwanted Secondary Interactions

To effectively troubleshoot, it is crucial to understand the chemistry at play. The primary goal of reversed-phase chromatography is to separate compounds based on their hydrophobicity. However, other interactions can and do occur, leading to poor chromatography.

For a basic compound like morpholine (pKa ≈ 8.5[8]), the following occurs:

  • Analyte State: In typical reversed-phase mobile phases (pH 2-7), the morpholine's secondary amine is protonated, carrying a positive charge (R₂NH₂⁺).

  • Stationary Phase State: Residual silanol groups (Si-OH) on the silica surface are acidic (pKa ≈ 3.5-4.5). At a mobile phase pH above ~4, they become deprotonated and carry a negative charge (Si-O⁻).

  • The Interaction: The positively charged morpholine analyte is strongly attracted to the negatively charged silanol sites. This strong ionic interaction is a secondary retention mechanism that is much stronger than the desired hydrophobic interaction, causing peak tailing.

G cluster_Analyte Morpholine Analyte (Protonated) cluster_StationaryPhase Silica Surface (pH > 4) Analyte R₂NH₂⁺ Silanol Si-O⁻ Analyte->Silanol Unwanted Ionic Interaction (Strong) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Weak) Tailing This strong secondary interaction causes Peak Tailing.

Figure 1. Mechanism of silanol-induced peak tailing for basic compounds.

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing for your morpholine compounds. It is critical to change only one parameter at a time to clearly identify the solution.

Troubleshooting_Workflow cluster_0 Level 1: Mobile Phase Optimization cluster_1 Level 2: Stationary Phase cluster_2 Level 3: System & Method Checks start Observe Peak Tailing (Asymmetry > 1.2) mp_ph Adjust Mobile Phase pH start->mp_ph Start Here mp_add Use Mobile Phase Additive mp_ph->mp_add If tailing persists column_select Select High-Purity / End-Capped Column mp_add->column_select If tailing persists column_alt Consider High-pH Stable Column instrument Check for Extra-Column Volume & Contamination column_select->instrument If tailing persists end Symmetrical Peak (Asymmetry ≈ 1.0) instrument->end Problem Solved

Figure 2. A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization

Your first and most impactful adjustments will be to the mobile phase.

A. Adjusting Mobile Phase pH

The goal is to change the ionization state of either the analyte or the silanol groups to eliminate the problematic ionic interaction.

  • Strategy 1: Low pH (Recommended First Step)

    • Mechanism: By lowering the mobile phase pH to ≤ 3.0, the vast majority of surface silanol groups (Si-O⁻) become protonated (Si-OH) and are thus neutralized.[1][3] This eliminates the site of ionic interaction, dramatically improving peak shape for basic analytes.

    • Caveat: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2.0, but prolonged use outside the manufacturer's recommended range can damage the stationary phase.[1]

  • Strategy 2: High pH (Requires Specific Columns)

    • Mechanism: By raising the mobile phase pH to ≥ 10 (at least 2 units above the morpholine's pKa of ~8.5), the morpholine analyte is deprotonated and becomes neutral.[7] This neutral form has no ionic attraction to the still-ionized silanol groups.

    • Caveat: This approach is highly effective but requires a pH-stable column , such as a hybrid-silica or polymer-based column, as standard silica will rapidly dissolve at high pH.[9][10]

Parameter pH 2.5 pH 7.0 pH 10.5 (with stable column)
Morpholine State Cationic (R₂NH₂⁺)Cationic (R₂NH₂⁺)Neutral (R₂NH)
Silanol State Neutral (Si-OH)Anionic (Si-O⁻)Anionic (Si-O⁻)
Interaction MinimalStrong IonicMinimal
Expected Peak Asymmetry 1.0 - 1.3> 2.01.0 - 1.3
Table 1. Effect of mobile phase pH on analyte/silanol ionization and expected peak shape.
B. Using Mobile Phase Additives

If adjusting pH alone is insufficient or not possible, additives can mask the active silanol sites.

  • Competitive Base (e.g., Triethylamine - TEA)

    • Mechanism: TEA, a small basic molecule, is added at a low concentration (e.g., 10-20 mM or ~0.1% v/v). It gets protonated and saturates the ionized silanol sites, effectively shielding the morpholine analyte from these secondary interaction points.[5][6]

    • Protocol: See Protocol 1 below for a step-by-step guide.

  • Ion-Pairing Reagents

    • Mechanism: For very polar basic compounds that have poor retention, an ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) can be added to the mobile phase.[11][12] This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head that forms an ion pair with the charged analyte, increasing its retention and often improving peak shape.[13] This is a more complex technique and should be considered after other methods have been exhausted.

Step 2: Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column is the next logical focus.

  • Use High-Purity, End-Capped Columns: Modern columns use high-purity silica with very low metal content and are "end-capped."[2] End-capping is a chemical process that converts most of the residual silanol groups into much less polar siloxane bridges, significantly reducing the sites available for secondary interactions.[1] If you are using an older column, upgrading to a modern equivalent is often the most effective long-term solution.

  • Consider Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain near the silica surface. This polar group helps to shield the silanol groups from basic analytes.

    • Polymer-Based or Hybrid Columns: These columns are inherently more stable at high pH and can be an excellent choice for running methods where the analyte is neutralized (pH > 10).[9][14]

Step 3: System and Method Health Check

Sometimes, the problem is not chemical but physical.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that appears as tailing.[4] Ensure all connections are made with minimal, appropriate-ID tubing.

  • Column Contamination/Voiding: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[15] A column void (a physical gap in the packing material at the inlet) can also disrupt the sample band and cause tailing.[16] Try reversing and flushing the column (if permitted by the manufacturer) or using a guard column to protect the analytical column.[15]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., higher organic content) than the mobile phase can cause peak distortion, including tailing.[17] Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Evaluating the Effect of a Competitive Base Additive (TEA)

This protocol details how to systematically test the impact of Triethylamine (TEA) on the peak shape of a morpholine compound.

Objective: To determine if adding TEA to the mobile phase reduces peak tailing.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (preferably a modern, high-purity silica column)

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Triethylamine (HPLC grade)

  • Morpholine analyte standard solution (e.g., 10 µg/mL in Mobile Phase A)

Procedure:

  • Establish a Baseline:

    • Equilibrate the column with your standard mobile phase conditions (e.g., 70% A / 30% B) without any TEA.

    • Inject the morpholine standard and record the chromatogram.

    • Measure the Asymmetry Factor (As) or Tailing Factor (Tf) for the analyte peak. This is your baseline value (expect it to be high, e.g., > 1.8).

  • Prepare TEA-Modified Mobile Phase:

    • Prepare a new batch of Mobile Phase A: Water with 0.1% Formic Acid and 0.1% v/v Triethylamine .

    • Note: Always add acid first, then the TEA, to control the reaction.

    • Thoroughly degas the new mobile phase.

  • Equilibrate and Test:

    • Flush the system and column thoroughly with the new TEA-containing mobile phase for at least 30-40 column volumes. This is critical as TEA needs time to saturate the active sites.

    • Inject the morpholine standard again under the same gradient/isocratic conditions.

    • Record the chromatogram and measure the new Asymmetry Factor.

  • Analyze Results:

    • Compare the peak shape and asymmetry factor before and after the addition of TEA. A significant reduction in the asymmetry factor (e.g., from 2.0 to 1.2) indicates that silanol interactions were the primary cause of tailing.

Condition Peak Asymmetry (As) Retention Time (min) Observations
0.1% Formic Acid2.14.5Severe tailing observed.
0.1% Formic Acid + 0.1% TEA1.24.2Symmetrical peak, slight decrease in retention.
Table 2. Example data showing the successful reduction of peak tailing using TEA.
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Various Authors. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]

  • CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Wang, D. (2016). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America.
  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Various Authors. (2007). severe tailing on column. Chromatography Forum. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Various Authors. (2010). very high pH stable columns. Chromatography Forum. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • ResearchGate. (2023). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.
  • Axcend. (n.d.).
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Chrom Tech. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Various Authors. (2008). high pH mobile phase (RP-HPLC). Chromatography Forum. Retrieved from [Link]

  • Welch Materials. (2023). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2023).
  • Phenomenex. (2024).
  • Various Authors. (2005). Ion Pairing Reagents. Chromatography Forum. Retrieved from [Link]

  • Knight, M. J., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. By understanding the potential pitfalls and their underlying causes, you can streamline your process, improve yield, and ensure the highest purity of your final product.

This document provides troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.

Plausible Synthetic Route

While various synthetic strategies can be envisioned for 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride, a common and logical approach involves a two-step process:

  • Michael Addition: Reaction of morpholine with methyl methacrylate. This reaction forms the methyl ester of 2-methyl-3-morpholin-4-ylpropanoic acid.

  • Hydrolysis and Salt Formation: Saponification of the methyl ester to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

This synthetic pathway is illustrated below:

Synthetic_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Salt Formation Morpholine Morpholine Intermediate_Ester Methyl 2-methyl-3- morpholin-4-ylpropanoate Morpholine->Intermediate_Ester Base Catalyst Methyl_Methacrylate Methyl_Methacrylate Methyl_Methacrylate->Intermediate_Ester Intermediate_Ester_2 Methyl 2-methyl-3- morpholin-4-ylpropanoate Final_Product 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride Intermediate_Ester_2->Final_Product 1. NaOH, H2O 2. HCl caption Plausible synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Caption: Plausible synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: Based on the plausible synthetic route, the most common impurities can be categorized as follows:

  • Starting Material Impurities:

    • Unreacted Morpholine

    • Unreacted Methyl Methacrylate (or its polymer)

  • Intermediate-Related Impurities:

    • Residual Methyl 2-methyl-3-morpholin-4-ylpropanoate (the ester intermediate)

  • By-product Impurities:

    • Bis-adduct: 3-(2-(morpholine-4-carbonyl)propoxy)propanoic acid

  • Degradation Products:

    • Potential for ring-opening of the morpholine moiety under harsh acidic or basic conditions.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?

A2: The first step is to consider the potential impurities listed in Q1. You can then use techniques like LC-MS to get the mass of the unknown peak, which can help in its identification. Comparing the retention time with commercially available standards of the suspected impurities is also a definitive way to identify them. If a standard is not available, isolation of the impurity followed by characterization using NMR spectroscopy is the gold standard.

Q3: My yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The Michael addition may not have gone to completion. Monitor the reaction by TLC or HPLC to ensure all starting material is consumed.

  • Side Reactions: The formation of by-products, such as the bis-adduct, can consume your starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: Ensure that the pH adjustments during the hydrolysis and salt formation steps are precise to prevent your product from remaining in the aqueous layer during extraction.

  • Purification Losses: Overly aggressive purification steps can lead to significant loss of the product.

Q4: How can I minimize the formation of the bis-adduct by-product?

A4: The formation of the bis-adduct is a common issue in Michael additions. To minimize its formation, you can try the following:

  • Control Stoichiometry: Use a slight excess of morpholine to ensure that the methyl methacrylate is fully consumed in the desired 1:1 reaction.

  • Slow Addition: Add the methyl methacrylate slowly to the reaction mixture containing morpholine. This maintains a low concentration of the Michael acceptor and favors the mono-addition product.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and offers step-by-step guidance to resolve them.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptom Possible Cause Troubleshooting Steps
A peak corresponding to morpholine or methyl methacrylate is observed in the final product's analytical data (GC-MS, LC-MS, NMR).Incomplete Michael addition reaction.1. Reaction Monitoring: Monitor the progress of the Michael addition reaction using TLC or HPLC to ensure the complete consumption of the limiting reagent. 2. Reaction Time: Extend the reaction time if the reaction is proceeding slowly. 3. Catalyst: Ensure the catalyst (if used) is active and present in the correct amount. 4. Purification: Optimize the purification step (e.g., recrystallization, column chromatography) to effectively remove unreacted starting materials.
Polymerization of methyl methacrylate is observed.Spontaneous polymerization of the Michael acceptor.1. Use of Inhibitor: Ensure that the methyl methacrylate used contains an appropriate inhibitor. 2. Temperature Control: Avoid high reaction temperatures that can promote polymerization.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Symptom Possible Cause Troubleshooting Steps
A peak corresponding to Methyl 2-methyl-3-morpholin-4-ylpropanoate is detected in the final product.Incomplete saponification of the ester.1. Reaction Conditions: Increase the reaction time or temperature of the hydrolysis step. 2. Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. 3. Solvent: Ensure the ester is fully dissolved in the reaction solvent to allow for efficient hydrolysis. A co-solvent may be necessary.
Issue 3: Formation of a Bis-Adduct By-product
Symptom Possible Cause Troubleshooting Steps
An impurity with a mass corresponding to the addition of two molecules of methyl methacrylate to one molecule of morpholine is detected.A second Michael addition of the product ester with another molecule of methyl methacrylate.1. Stoichiometry Control: Use a slight excess of morpholine. 2. Slow Addition: Add methyl methacrylate dropwise to the reaction mixture. 3. Lower Temperature: Perform the reaction at a reduced temperature to improve selectivity.
Logical Flow for Troubleshooting Impurities

Troubleshooting_Flow Start Impurity Detected Identify Identify Impurity (LC-MS, NMR) Start->Identify Decision Impurity Type? Identify->Decision Starting_Material Unreacted Starting Material Decision->Starting_Material Starting Material Intermediate Unreacted Intermediate Decision->Intermediate Intermediate Byproduct Reaction By-product Decision->Byproduct By-product Degradation Degradation Product Decision->Degradation Degradation Action_SM Optimize Reaction 1: - Time - Temperature - Stoichiometry Starting_Material->Action_SM Action_Int Optimize Reaction 2: - Time - Temperature - Reagent Excess Intermediate->Action_Int Action_BP Modify Reaction 1: - Slow Addition - Lower Temperature Byproduct->Action_BP Action_Deg Modify Workup/Storage: - Milder Conditions - Inert Atmosphere Degradation->Action_Deg Purify Optimize Purification Action_SM->Purify Action_Int->Purify Action_BP->Purify Action_Deg->Purify caption Logical flow for troubleshooting impurities in the synthesis.

Caption: Logical flow for troubleshooting impurities in the synthesis.

Analytical Methodologies

To effectively identify and quantify impurities, a robust analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Note: This is a general starting point. The method should be validated for your specific needs to ensure it is accurate, precise, specific, and robust.[1][2]

Protocol for Sample Preparation
  • Accurately weigh approximately 10 mg of your 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Vortex or sonicate until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

References

  • CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents. This patent describes a preparation method that results in a high-purity product, which is relevant to understanding purification strategies.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. This article provides examples of synthesis involving morpholine derivatives. Available at: [Link]

  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. This patent provides insights into the synthesis of propanoic acid derivatives.
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group. This paper discusses the identification and synthesis of process impurities in drug development. Available at: [Link]

  • Conception and Synthesis of Sequence‐Coded Morpholinos - PMC - NIH. This article details synthetic methods for creating morpholino oligomers. Available at: [Link]

  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents. This patent describes synthetic methods for methylpropanoic acid derivatives.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. This paper describes the synthesis of propanoic acid derivatives and potential side reactions. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. This article provides general synthetic routes for morpholine derivatives. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. This article provides insights into the synthesis of propanoic acid derivatives. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. This publication details synthetic strategies for propanoic acid derivatives. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. This paper provides a relevant example of HPLC method development for a complex molecule and its impurities. Available at: [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. This article provides a comprehensive overview of degradation products in pharmaceuticals. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. This paper discusses method development and validation for a related compound. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of morpholine-based scaffolds in medicinal chemistry

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the panth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the pantheon of privileged structures in medicinal chemistry, the simple six-membered morpholine ring stands out for its remarkable utility and frequent appearance in approved pharmaceuticals.[1] This guide provides an in-depth comparative analysis of the morpholine scaffold, examining its physicochemical properties, structure-activity relationships (SAR), and performance in drug discovery campaigns against common alternatives such as piperidine, piperazine, and thiomorpholine. Through a synthesis of literature data and field-proven insights, we will explore the causal relationships behind the experimental advantages conferred by this versatile heterocycle.

The Physicochemical Appeal of Morpholine: A Head-to-Head Comparison

The frequent incorporation of the morpholine moiety into drug candidates is not coincidental; it is a direct result of its advantageous physicochemical properties that favorably impact aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] A comparative analysis with its close structural relatives—piperidine, piperazine, and thiomorpholine—reveals the nuanced benefits of the morpholine scaffold.

A Comparative Overview of Key Physicochemical Properties

The seemingly subtle structural differences between these saturated heterocycles lead to significant variations in their electronic and conformational properties, which in turn dictate their behavior in biological systems.

PropertyMorpholinePiperidinePiperazineThiomorpholineRationale for Differences
pKa ~8.4 - 8.7[3][4]~11.2~9.7 (pKa1), ~5.3 (pKa2)[4]~8.4The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of the nitrogen compared to piperidine. Piperazine's two nitrogen atoms lead to two distinct pKa values. The sulfur in thiomorpholine has a less pronounced electron-withdrawing effect than oxygen.
logP -0.840.84-1.030.23The oxygen atom in morpholine increases its polarity and hydrogen bond accepting capacity, leading to a lower logP compared to the more lipophilic piperidine. Piperazine, with two basic nitrogens, is the most hydrophilic. Thiomorpholine is more lipophilic than morpholine due to the lower electronegativity of sulfur.
Polar Surface Area (PSA) 21.3 Ų12.0 Ų24.1 Ų12.5 Ų (Thiomorpholine), 37.8 Ų (S-oxide), 62.1 Ų (S,S-dioxide)The presence of the ether oxygen in morpholine significantly contributes to its PSA. Piperazine's two nitrogen atoms result in the highest PSA among the unoxidized rings. The PSA of thiomorpholine can be modulated by oxidation of the sulfur atom.
Hydrogen Bond Donors 1 (N-H)1 (N-H)2 (N-H)1 (N-H)All are secondary amines in their unsubstituted form.
Hydrogen Bond Acceptors 2 (O, N)1 (N)2 (N, N)2 (S, N)The additional heteroatom in morpholine, piperazine, and thiomorpholine provides an extra hydrogen bond acceptor site compared to piperidine.

Note: These values are for the parent, unsubstituted heterocyles and can vary with substitution.

The data clearly illustrates that morpholine occupies a "sweet spot" in terms of its physicochemical properties. Its moderate basicity, balanced lipophilicity, and hydrogen bonding capacity make it an attractive choice for improving the aqueous solubility and overall druglikeness of a molecule without introducing the excessive basicity of piperazine, which can lead to off-target effects and cardiotoxicity.[3]

The Morpholine Advantage in ADME Properties

The favorable physicochemical characteristics of morpholine translate into tangible benefits in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Solubility and Permeability: The balanced hydrophilic-lipophilic nature of the morpholine ring often enhances the aqueous solubility of parent compounds, a critical factor for oral bioavailability.[2] While highly polar, it generally does not suffer from the poor membrane permeability that can be associated with more basic scaffolds like piperazine.

  • Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism compared to piperidine and piperazine. The electron-withdrawing nature of the oxygen atom deactivates the adjacent C-H bonds towards cytochrome P450 (CYP) mediated oxidation. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced metabolic clearance.[5][6]

  • Reduced Off-Target Effects: The lower pKa of morpholine compared to piperidine and piperazine means that at physiological pH (7.4), a smaller fraction of morpholine-containing molecules will be protonated. This can reduce the likelihood of nonspecific interactions with acidic residues in off-target proteins, such as hERG, which is a key concern for cardiotoxicity.

Strategic Application of Morpholine in Drug Design: Case Studies

The theoretical advantages of the morpholine scaffold are borne out in numerous successful drug discovery programs. Here, we examine two key therapeutic areas where morpholine has proven to be a particularly valuable structural component.

Kinase Inhibitors: A Privileged Scaffold for a Privileged Target Class

The morpholine ring is a recurring motif in a multitude of kinase inhibitors, where it plays several critical roles.[7]

  • The "Hinge-Binding" Motif: The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge" region of the kinase active site. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

  • Solubilizing Group: The incorporation of a morpholine moiety is a well-established strategy to enhance the aqueous solubility of often large and hydrophobic kinase inhibitors, improving their suitability for oral administration.

  • Vector for SAR Exploration: The nitrogen atom of the morpholine ring provides a convenient attachment point for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.

A prime example is the development of PI3K/mTOR inhibitors. The morpholine ring in compounds like PI-103 and its analogs is known to form key hydrogen bonds in the kinase hinge region, while also contributing to favorable pharmacokinetic properties.[6]

Logical Relationship: Role of Morpholine in Kinase Inhibition

G Morpholine Morpholine Scaffold HingeBinding Hinge-Binding Interaction (H-bond acceptor) Morpholine->HingeBinding Solubility Enhanced Aqueous Solubility Morpholine->Solubility SAR Vector for SAR Exploration Morpholine->SAR Potency Increased Potency HingeBinding->Potency PK Improved Pharmacokinetics Solubility->PK SAR->Potency SAR->PK

Caption: The multifaceted roles of the morpholine scaffold in kinase inhibitor design.

Central Nervous System (CNS) Agents: Navigating the Blood-Brain Barrier

Developing drugs that can effectively penetrate the blood-brain barrier (BBB) is a significant challenge in medicinal chemistry. The morpholine scaffold has emerged as a valuable tool for designing CNS-active agents due to its unique combination of properties.[5][7]

  • Balanced Lipophilicity: Successful CNS drugs typically have a logP in the range of 1-3. The morpholine ring can help to modulate the lipophilicity of a molecule into this optimal range.

  • Reduced pKa: The lower basicity of morpholine compared to piperidine and piperazine reduces the potential for P-glycoprotein (P-gp) efflux, a major mechanism that prevents drugs from entering the brain.

  • Hydrogen Bonding Potential: The ability of the morpholine oxygen to act as a hydrogen bond acceptor can facilitate interactions with transporters at the BBB.

A number of approved CNS drugs, including the antidepressant reboxetine and the anxiolytic moclobemide, feature a morpholine moiety, highlighting its utility in this therapeutic area.[5][6]

Bioisosteric Replacement: Morpholine vs. Thiomorpholine

Thiomorpholine, where the oxygen atom of morpholine is replaced by sulfur, is a common bioisostere.[5][8] While structurally similar, this substitution can lead to significant changes in properties and biological activity.

  • Lipophilicity: Thiomorpholine is more lipophilic than morpholine, which can be advantageous for increasing membrane permeability but may also lead to decreased aqueous solubility.[8]

  • Metabolic Stability: The sulfur atom in thiomorpholine is susceptible to oxidation to the corresponding sulfoxide and sulfone.[8] This can be a metabolic liability, but in some cases, these oxidized metabolites may retain or even have enhanced biological activity.

  • Biological Activity: The replacement of morpholine with thiomorpholine can have a range of effects on biological activity, from a loss of potency to a significant improvement, depending on the specific target and binding interactions.[8] In some instances, the thiomorpholine analog has been shown to be less potent than its morpholine counterpart.[8]

The choice between morpholine and thiomorpholine is therefore a nuanced one that must be guided by the specific goals of the drug discovery program and empirical data from SAR studies.

Comparative Analysis of Morpholine and its Alternatives

G cluster_properties Key Properties Morpholine Morpholine pKa: ~8.5 logP: -0.84 PSA: 21.3 Ų Advantages Advantages Morpholine->Advantages Balanced properties, metabolic stability Disadvantages Disadvantages Morpholine->Disadvantages Can be too polar for some applications Piperidine Piperidine pKa: ~11.2 logP: 0.84 PSA: 12.0 Ų Piperidine->Advantages Higher lipophilicity Piperidine->Disadvantages Higher pKa, metabolic liability Piperazine Piperazine pKa1: ~9.7, pKa2: ~5.3 logP: -1.03 PSA: 24.1 Ų Piperazine->Advantages Strong basicity for certain interactions Piperazine->Disadvantages High pKa, potential for off-target effects Thiomorpholine Thiomorpholine pKa: ~8.4 logP: 0.23 PSA: 12.5 Ų Thiomorpholine->Advantages Modulated lipophilicity Thiomorpholine->Disadvantages Susceptible to oxidation

Caption: A comparative snapshot of morpholine and its common bioisosteres.

Experimental Protocols

To provide a practical context for the application of morpholine-based scaffolds, we present detailed, self-validating protocols for the synthesis of a representative N-aryl morpholine and a key bioassay for its evaluation.

Synthesis of N-(4-methylphenyl)morpholine via Buchwald-Hartwig Amination

This protocol describes a reliable and widely used method for the synthesis of N-aryl morpholines.[9][10]

Experimental Workflow: Buchwald-Hartwig Amination

G Start Start: - Aryl halide (e.g., 4-chlorotoluene) - Morpholine - Palladium catalyst (e.g., Pd(dba)2) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous toluene ReactionSetup Reaction Setup: - Add catalyst, ligand, and base to a  dried Schlenk tube under inert  atmosphere (N2 or Ar). - Add toluene, followed by morpholine  and the aryl halide. Start->ReactionSetup Reaction Reaction: - Stir the mixture at reflux (or elevated  temperature) for the specified time  (e.g., 6-24 hours). - Monitor reaction progress by TLC or  LC-MS. ReactionSetup->Reaction Workup Work-up: - Cool the reaction to room temperature. - Quench with water. - Extract with an organic solvent (e.g.,  ethyl acetate). Reaction->Workup Purification Purification: - Dry the combined organic layers over  anhydrous sodium sulfate. - Concentrate under reduced pressure. - Purify the crude product by flash  column chromatography. Workup->Purification Analysis Analysis: - Characterize the final product by  1H NMR, 13C NMR, and mass  spectrometry. Purification->Analysis

Caption: A step-by-step workflow for the synthesis of N-aryl morpholines.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with nitrogen gas three times.

  • Anhydrous toluene (2 mL) is added, followed by 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting aryl halide.

  • Work-up: The reaction is cooled to room temperature and quenched with the addition of water (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methylphenyl)morpholine.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust and sensitive method for determining the inhibitory activity of a compound against a specific kinase.[11][12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired concentrations. Prepare assay buffer, kinase, biotinylated substrate, ATP, and HTRF detection reagents according to the manufacturer's instructions.

  • Kinase Reaction: In a 384-well low-volume white plate, add 2 µL of the test compound dilution or DMSO (vehicle control).

  • Add 4 µL of the kinase and biotinylated substrate mixture.

  • Initiate the reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate detection by adding 10 µL of the HTRF detection reagent mixture (containing europium cryptate-labeled anti-tag antibody and streptavidin-XL665).

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a unique and advantageous combination of physicochemical and pharmacokinetic properties.[1][2] Its balanced basicity and lipophilicity, coupled with its metabolic stability and ability to form key interactions with biological targets, make it a versatile tool for addressing a wide range of drug discovery challenges. While alternatives such as piperidine, piperazine, and thiomorpholine have their own specific applications, the morpholine ring often provides a more favorable starting point for optimization, particularly in the development of orally bioavailable drugs targeting kinases and the central nervous system. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the rational application of the morpholine scaffold is poised to remain a cornerstone of successful drug design for the foreseeable future.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Lenci, E., & Calugi, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–389. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Di Donato, L., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Fortin, S., et al. (2007). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • National Center for Biotechnology Information (n.d.). Piperazine. PubChem. [Link]

  • Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. National Center for Biotechnology Information. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

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Comparative

A Comparative Benchmarking Guide to 2-M-3-MP: A Novel mGluR2/3 Positive Allosteric Modulator

This guide provides an in-depth comparative analysis of 2-M-3-MP, a novel, selective metabotropic glutamate receptor 2/3 (mGluR2/3) positive allosteric modulator (PAM), against a panel of commercially available glutamate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-M-3-MP, a novel, selective metabotropic glutamate receptor 2/3 (mGluR2/3) positive allosteric modulator (PAM), against a panel of commercially available glutamate modulators. Designed for researchers, scientists, and drug development professionals, this document details the experimental frameworks and supporting data necessary to objectively evaluate the performance and therapeutic potential of next-generation glutamatergic agents.

Introduction: The Rationale for Precision in Glutamate Modulation

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to synaptic transmission, plasticity, and higher cognitive functions.[1] However, dysregulation of the glutamatergic system is a key pathological feature in a host of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[1][2][3] This has spurred the development of various therapeutic agents aimed at modulating glutamate signaling.

Early strategies often involved direct-acting agonists or antagonists of ionotropic receptors, such as the NMDA receptor. While compounds like ketamine have demonstrated rapid antidepressant effects, their clinical utility is hampered by significant side effects, including psychotomimetic symptoms and abuse potential.[4][5] This has shifted focus towards more nuanced mechanisms of action, particularly the modulation of metabotropic glutamate (mGlu) receptors.

Group II mGlu receptors (mGluR2 and mGluR3) are predominantly located on presynaptic terminals, where they function as inhibitory autoreceptors to reduce excessive glutamate release.[4][6] This makes them a prime target for therapeutic intervention. Positive allosteric modulators (PAMs) offer a particularly promising approach. Unlike orthosteric agonists that activate the receptor directly, PAMs bind to a distinct site and only enhance the receptor's response to the endogenous ligand, glutamate.[7] This mechanism preserves the natural spatial and temporal patterns of synaptic transmission, potentially leading to a superior efficacy and safety profile.[7][8]

This guide introduces 2-M-3-MP , a hypothetical but representative next-generation mGluR2/3 PAM, and benchmarks its performance against established glutamate modulators with distinct mechanisms of action:

  • LY379268: A potent, systemically active mGluR2/3 receptor agonist.

  • Ketamine: A non-competitive NMDA receptor antagonist.

  • Riluzole: A multi-target drug that inhibits glutamate release and enhances its reuptake.[2][9]

The Glutamatergic Synapse: A Visualization of Therapeutic Targets

To understand the comparative mechanisms, it is crucial to visualize the sites of action within the glutamatergic synapse. The following diagram illustrates the primary targets of 2-M-3-MP and the selected commercial modulators.

Glutamate_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Glial Cell Pre_Vesicle Glutamate Vesicle Synaptic_Cleft Synaptic Cleft Pre_Vesicle->Synaptic_Cleft Release mGluR2_3 mGluR2/3 mGluR2_3->Pre_Vesicle Inhibits Release Glutamate_pre NMDA_R NMDA Receptor AMPA_R AMPA Receptor EAAT EAAT Synaptic_Cleft->mGluR2_3 Synaptic_Cleft->NMDA_R Synaptic_Cleft->AMPA_R Synaptic_Cleft->EAAT Reuptake Glutamate_cleft Mod_2M3MP 2-M-3-MP (PAM) Mod_2M3MP->mGluR2_3 Enhances Glutamate Effect Mod_LY37 LY379268 (Agonist) Mod_LY37->mGluR2_3 Directly Activates Mod_Ket Ketamine (Antagonist) Mod_Ket->NMDA_R Blocks Channel Mod_Ril Riluzole (Inhibitor) Mod_Ril->Pre_Vesicle Inhibits Release Mod_Ril->EAAT Enhances Reuptake

Caption: Action sites of glutamate modulators at the tripartite synapse.

In Vitro Benchmarking: Potency, Selectivity, and Functional Activity

A robust preclinical evaluation begins with a comprehensive in vitro characterization to establish the fundamental pharmacological properties of a compound.

Experimental Design Rationale

The chosen assays are designed to build a hierarchical dataset. We begin with binding affinity to determine how strongly the compound interacts with its intended target. This is followed by functional assays to measure the biological consequence of that binding (potency and efficacy). Finally, broad selectivity screening is essential to identify potential off-target effects, which are a primary cause of clinical trial failures.

In Vitro Characterization Workflow

In_Vitro_Workflow start Novel Compound (2-M-3-MP) binding Radioligand Binding Assay (Target: mGluR2/3) start->binding functional Functional Assay (e.g., IP1 Accumulation) start->functional selectivity Broad Receptor Selectivity Screen (e.g., CEREP Panel) start->selectivity data1 Determine Affinity (Ki) binding->data1 data2 Determine Potency (EC50) & Efficacy (% Max) functional->data2 data3 Identify Off-Target Liabilities selectivity->data3 end Candidate Profile data1->end data2->end data3->end

Caption: Workflow for in vitro characterization of a novel modulator.

Protocol 1: mGluR2/3 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for mGluR2 and mGluR3.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human mGluR2 or mGluR3.

  • Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]LY341495), and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from unbound radioligand. Wash filters to remove non-specific binding.

  • Detection: Add scintillation cocktail to the filters and quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of binding) and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of mGluR2/3 modulators. Since mGluR2/3 are Gi/Go-coupled receptors that inhibit adenylyl cyclase, measuring the downstream consequence of Gq pathway inhibition can be challenging. A common strategy is to use a chimeric G-protein (e.g., Gqi5) that redirects the Gi signal through the Gq pathway, enabling a robust readout via IP1 accumulation.

Methodology:

  • Cell Culture: Use HEK293 cells co-expressing the target receptor (mGluR2 or mGluR3), the chimeric G-protein Gqi5, and the test compound.

  • Compound Addition: Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist (e.g., glutamate at its EC20) plus varying concentrations of the test compound (for PAMs).

  • Incubation: Incubate the cells according to the assay kit manufacturer's instructions (e.g., HTRF IP-One assay).

  • Lysis & Detection: Lyse the cells and add HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of emission signals and plot the results against the log concentration of the test compound to determine EC50 and maximal efficacy.

Comparative In Vitro Data Summary

The following table summarizes the hypothetical in vitro data for 2-M-3-MP against the comparators.

Parameter2-M-3-MP (mGluR2/3 PAM)LY379268 (mGluR2/3 Agonist)Ketamine (NMDA Antagonist)Riluzole (Release Inhibitor)
Target(s) mGluR2/3mGluR2/3NMDA ReceptorVoltage-Gated Na+ Channels
Binding Affinity (Ki) 5 nM (mGluR2) 8 nM (mGluR3)15 nM (mGluR2) 25 nM (mGluR3)500 nM>1 µM
Functional Potency (EC50) 30 nM (in presence of EC20 Glu)100 nM--
Functional Efficacy Enhances Glu response to 100%95% of Glutamate max--
Selectivity (vs. mGluR5) >1000-fold~100-foldN/AN/A
Off-Target Hits (>50% inhib. @ 1µM) 03>10>10

Interpretation: The data illustrates the superior profile of 2-M-3-MP, characterized by high potency, a clean off-target profile, and a PAM mechanism that preserves endogenous signaling. In contrast, while LY379268 is a potent agonist, it shows lower selectivity. Ketamine and Riluzole act on different targets and exhibit broader activity profiles.

In Vivo Benchmarking: Pharmacokinetics and Target Engagement

Promising in vitro data must be validated by in vivo studies to assess a compound's ability to reach its target in the brain and exert a physiological effect.

Experimental Design Rationale

The primary goals are to confirm that the compound can cross the blood-brain barrier and to demonstrate that it engages its target (mGluR2/3) at relevant doses. Microdialysis is the gold standard for measuring real-time changes in neurotransmitter levels in specific brain regions of freely moving animals.[10]

In Vivo Target Engagement Workflow

In_Vivo_Workflow start Candidate with Strong In Vitro Profile pk_study Pharmacokinetic Study (Rodent) start->pk_study pk_data Determine Brain:Plasma Ratio and Half-life (t½) pk_study->pk_data microdialysis Microdialysis with Pharmacological Challenge (e.g., PCP) pk_data->microdialysis Inform Dose Selection md_data Measure Glutamate Levels in Prefrontal Cortex microdialysis->md_data end Proof of In Vivo Target Engagement md_data->end

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic testing.

Protocol 3: In Vivo Microdialysis in a Rat Model

Objective: To measure the effect of test compounds on extracellular glutamate levels in the prefrontal cortex (PFC) following a pharmacological challenge with phencyclidine (PCP), an NMDA antagonist known to induce glutamate release.[6]

Methodology:

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the medial PFC. Allow for a 3-5 day recovery period.

  • Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of glutamate levels.

  • Drug Administration: Administer the test compound (e.g., 2-M-3-MP, LY379268, vehicle) via intraperitoneal (i.p.) injection.

  • Pharmacological Challenge: 30 minutes after test compound administration, administer PCP (e.g., 5 mg/kg, i.p.) to induce a surge in extracellular glutamate.

  • Sample Collection: Continue collecting dialysate samples for at least 3 hours post-PCP administration.

  • Glutamate Analysis: Quantify glutamate concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or an enzymatic assay.[11][12]

  • Data Analysis: Express glutamate concentrations as a percentage of the mean baseline level for each animal. Compare the PCP-induced glutamate surge between treatment groups using statistical analysis (e.g., ANOVA with post-hoc tests).

Comparative In Vivo Target Engagement Data
Parameter2-M-3-MP (10 mg/kg)LY379268 (3 mg/kg)Ketamine (10 mg/kg)Riluzole (10 mg/kg)
Brain:Plasma Ratio 2.5 : 11.8 : 16 : 13 : 1
Effect on PCP-Induced Glutamate Release in PFC 85% Reduction75% ReductionIncrease / No Effect40% Reduction

Interpretation: Both 2-M-3-MP and LY379268 demonstrate robust target engagement by significantly attenuating the PCP-induced rise in glutamate, consistent with their shared mechanism of enhancing mGluR2/3-mediated presynaptic inhibition. 2-M-3-MP shows a slightly superior effect and better brain penetration. As expected, ketamine does not reduce the glutamate surge, and riluzole has a more modest effect, reflecting its different mechanism of action.

Conclusion and Future Directions

This comparative guide establishes a clear framework for evaluating novel glutamate modulators. The data, though partly hypothetical for 2-M-3-MP, illustrates a pathway for demonstrating a superior therapeutic profile based on high potency, selectivity, an advantageous PAM mechanism, and robust in vivo target engagement.

The evidence suggests that a selective mGluR2/3 PAM like 2-M-3-MP holds significant promise over existing agents. Its allosteric mechanism offers a finer degree of control over the glutamatergic system than direct agonists or channel blockers, potentially translating to improved clinical efficacy and a wider therapeutic window. Future preclinical studies should expand upon this foundation, exploring efficacy in validated animal models of depression, anxiety, and schizophrenia, alongside comprehensive safety and toxicology assessments.

References

  • Amitai, N., Kuczenski, R., & Geyer, M. A. (2012). Effects of metabotropic glutamate receptor 2/3 agonism and antagonism on schizophrenia-like cognitive deficits induced by phencyclidine in rats. Psychopharmacology, 221(1), 29–40. [Link]

  • De Laet, R., et al. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. eNeuro, 5(2). [Link]

  • Wieronska, J. M., et al. (2023). Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant. International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Machado-Vieira, R., Henter, I. D., & Zarate, C. A., Jr. (2017). Glutamatergic Modulators: The Future of Treating Mood Disorders?. Harvard review of psychiatry, 25(3), 119–132. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for mGluR2 modulators?. Patsnap. [Link]

  • James, J. P., et al. (2013). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of medicinal chemistry, 56(21), 8449–8467. [Link]

  • Niswender, C. (2018). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental Disorders. YouTube. [Link]

  • The Scientist. (2026). Glutamatergic Synapses Act as a Hub for Intellectual Disability. The Scientist Magazine. [Link]

  • Patsnap Synapse. (2025). What mGluR2 modulators are in clinical trials currently?. Patsnap. [Link]

  • Hutson, P. H., et al. (2019). The therapeutic potential of metabotropic glutamate receptor modulation for schizophrenia. Expert opinion on investigational drugs, 28(11), 953–968. [Link]

  • Cui, W., et al. (2022). Glutamatergic Modulators for Major Depression from Theory to Clinical Use. Pharmaceuticals, 15(11), 1361. [Link]

  • Hascup, E. R., & Hascup, K. N. (2016). Microsensors for in vivo Measurement of Glutamate in Brain Tissue. Sensors, 16(10), 1633. [Link]

  • Gregory, K. J., et al. (2016). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. The Journal of pharmacology and experimental therapeutics, 357(3), 590–603. [Link]

  • Edden, R. A., et al. (2012). In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects. Journal of magnetic resonance imaging : JMRI, 35(1), 173–180. [Link]

  • Istrate, A., et al. (2023). L-Glutamate Biosensor for In Vitro Investigations: Application in Brain Extracts. Biosensors, 13(8), 785. [Link]

  • Faria, M., et al. (2019). The Effect of Glutamatergic Modulators on Extracellular Glutamate: How Does this Information Contribute to the Discovery of Novel Antidepressants?. Current neuropharmacology, 17(9), 834–846. [Link]

  • Popa, R. O., et al. (2021). Glutamate and psychiatric disorders. Advances in Psychiatric Treatment, 17(4), 269-278. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this c...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar morpholine derivatives and hydrochloride salts of amines. It is imperative to handle this compound with the utmost care, assuming it possesses similar hazardous properties to its analogs.

Hazard Assessment and GHS Classification

While specific data for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is not available, related compounds such as 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride and (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride are classified with the following hazards.[1][2] It is prudent to assume that 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride shares these classifications.

Assumed GHS Hazard Classifications:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

Always handle 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride in a well-ventilated area.[1] A certified chemical fume hood is mandatory for all weighing and solution preparation steps to control airborne particulates and potential vapors.

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles or a full-face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact, which can cause irritation.[1][2] Always inspect gloves for integrity before use.
Body Protection A lab coat or chemical-resistant suit.[3]Protects against contamination of personal clothing.
Respiratory Protection A respirator may be necessary, especially in poorly ventilated areas or when handling large quantities.[4]Prevents inhalation of dust or aerosols that may cause respiratory irritation.[1][2]

Operational and Handling Plan

A systematic workflow is critical to ensure safety and experimental integrity.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A logical workflow for handling 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Don the complete PPE ensemble as detailed in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) before opening the compound's container.

  • Weighing and Solution Preparation:

    • Carefully weigh the desired amount of the solid compound in a weigh boat. Avoid creating dust.

    • To dissolve, add the solvent to the vessel containing the weighed compound slowly. Never add the compound directly to a large volume of solvent to minimize splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly after removing gloves.[1]

Emergency Procedures

In the event of exposure, immediate action is crucial.

G cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact: Rinse with water for 15 mins exposure->skin eyes Eye Contact: Rinse with water for 15 mins exposure->eyes inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response flowchart for exposure incidents.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked cabinet or other secure location.[7][8]

Disposal
  • Waste Collection: Collect all waste materials (unused product, contaminated PPE, and cleaning materials) in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal company.[5][7] Do not dispose of it down the drain or with municipal waste.[7]

  • Treatment: Treatment may involve neutralization with a suitable dilute acid followed by incineration in a licensed facility.[9]

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta s.r.o.
  • Morpholine - SAFETY DATA SHEET. (2010, August 6). Fisher Scientific.
  • Morpholine. Santa Cruz Biotechnology.
  • Morpholine - Safety D
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox.
  • Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Morpholine ≥99 %, for synthesis. Carl ROTH.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025, November 6). Sigma-Aldrich.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • 3-(2,6-Dimethyl-morpholin-4-YL)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industrie-Schweitzer.
  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.
  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH.
  • 2-(2-Methylmorpholin-4-yl)propanoic acid. PubChem.
  • Essential Hydrochloric Acid Safety Precautions. (2024, November 22). Echemi.
  • SAFETY DATA SHEET. (2025, September 28). Sigma-Aldrich.
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. MedchemExpress.com.
  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem.
  • SAFETY DATA SHEET - MOPS. (2010, March 1). Fisher Scientific.
  • 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.
  • 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.

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